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  • Product: 2-Amino-2-(3-aminophenyl)acetic acid
  • CAS: 90271-39-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthetic Pathways for 2-Amino-2-(3-aminophenyl)acetic Acid

Abstract 2-Amino-2-(3-aminophenyl)acetic acid, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various pharmacologically active compounds and peptidomimetics. Its unique structure,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-2-(3-aminophenyl)acetic acid, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various pharmacologically active compounds and peptidomimetics. Its unique structure, featuring a meta-substituted aniline ring, imparts specific conformational constraints and potential for novel molecular interactions, making it a valuable scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Amino-2-(3-aminophenyl)acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of established methods such as the Strecker and Bucherer-Bergs syntheses, as well as modern chemoenzymatic approaches. Each section will offer a detailed, step-by-step protocol, an analysis of the rationale behind experimental choices, and a discussion of the advantages and limitations of each route.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded in the genome, have garnered immense interest in chemistry and biology.[1] Their incorporation into peptides can introduce novel structural and functional properties, enhancing resistance to enzymatic degradation, improving bioavailability, and modulating biological activity.[2] 2-Amino-2-(3-aminophenyl)acetic acid, also known as m-aminophenylglycine, is a particularly noteworthy NPAA due to the synthetic versatility offered by its two amino groups, allowing for orthogonal derivatization.

This guide will focus on practical and scalable synthetic strategies to access this valuable compound, providing the necessary detail for reproduction in a laboratory setting.

Retrosynthetic Analysis: Key Disconnections

A logical approach to the synthesis of 2-Amino-2-(3-aminophenyl)acetic acid involves a few key retrosynthetic disconnections. The most direct strategies involve the formation of the α-amino acid core from a corresponding aldehyde, or the introduction of the meta-amino group at a later stage.

G target 2-Amino-2-(3-aminophenyl)acetic acid strecker_intermediate α-Aminonitrile target->strecker_intermediate Hydrolysis bucherer_intermediate Hydantoin target->bucherer_intermediate Hydrolysis nitro_precursor 2-Amino-2-(3-nitrophenyl)acetic acid target->nitro_precursor Reduction aldehyde 3-Aminobenzaldehyde strecker_intermediate->aldehyde Strecker Reaction (NH₃, CN⁻) bucherer_intermediate->aldehyde Bucherer-Bergs Reaction ((NH₄)₂CO₃, CN⁻) nitro_aldehyde 3-Nitrobenzaldehyde nitro_precursor->nitro_aldehyde Strecker or Bucherer-Bergs

Caption: Retrosynthetic analysis of 2-Amino-2-(3-aminophenyl)acetic acid.

Pathway I: The Strecker Synthesis

The Strecker synthesis is a classic and robust method for the preparation of α-amino acids.[3] It involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4][5]

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile.[6] The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

G cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis aldehyde 3-Aminobenzaldehyde imine Imine intermediate aldehyde->imine + NH₃ - H₂O aminonitrile α-Amino-(3-aminophenyl)acetonitrile imine->aminonitrile + CN⁻ product 2-Amino-2-(3-aminophenyl)acetic acid aminonitrile->product H₃O⁺ or OH⁻

Caption: Workflow for the Strecker synthesis of the target molecule.

Experimental Protocol (Racemic Synthesis)

Materials:

  • 3-Aminobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Ammonia and Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. Add a solution of ammonium chloride (1.1 eq) in water, followed by the slow, dropwise addition of a solution of sodium cyanide (1.1 eq) in water over 2-3 hours, ensuring the temperature remains below 10 °C.[7]

  • Reaction: Stir the resulting slurry at room temperature for 24 hours.

  • Hydrolysis: Slowly add concentrated hydrochloric acid to the reaction mixture, ensuring the temperature does not exceed 30 °C. Heat the mixture to reflux (80-90 °C) and maintain for 12 hours to facilitate complete hydrolysis of the aminonitrile.[7]

  • Isolation: Cool the reaction mixture to room temperature. The racemic 2-Amino-2-(3-aminophenyl)acetic acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum.

Parameter Value Reference
Starting Material3-AminobenzaldehydeN/A
Key ReagentsNH₄Cl, NaCN[7]
SolventMethanol/Water[7]
Reaction Time24h (nitrile), 12h (hydrolysis)[7]
Typical YieldModerate to HighN/A

Pathway II: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin intermediate.[8] This multicomponent reaction utilizes an aldehyde or ketone, ammonium carbonate, and an alkali metal cyanide.[9]

Mechanistic Rationale

The reaction begins with the formation of a cyanohydrin from the aldehyde and cyanide. This is followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which cyclizes to an imino-oxazolidinone. Tautomerization and rearrangement lead to the stable hydantoin ring.[10][11] Subsequent hydrolysis of the hydantoin yields the desired amino acid.

Experimental Protocol (via Hydantoin Intermediate)

Materials:

  • 3-Aminobenzaldehyde

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

Procedure:

  • Reaction Setup: In a pressure-rated vessel, charge 3-aminobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a mixture of ethanol and water (1:1 v/v).[8]

  • Reaction: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring for 6-8 hours.

  • Hydantoin Isolation: Cool the reaction mixture. The 5-(3-aminophenyl)hydantoin may precipitate upon cooling or after acidification with a mineral acid. Filter the solid, wash with water, and dry.

  • Hydrolysis: The isolated hydantoin can be hydrolyzed to the amino acid by heating with a strong acid (e.g., HCl) or base (e.g., Ba(OH)₂ or NaOH).

  • Product Isolation: After hydrolysis, adjust the pH to the isoelectric point of the amino acid (around 6) to induce precipitation. Filter, wash, and dry the final product.

Parameter Value Reference
Starting Material3-AminobenzaldehydeN/A
Key Reagents(NH₄)₂CO₃, NaCN[8]
SolventEthanol/Water[8]
Reaction Temperature80-90 °C[8]
Typical YieldGood to ExcellentN/A

Pathway III: Nitration and Subsequent Reduction

An alternative strategy involves starting with a more readily available precursor and introducing the meta-amino group at a later stage. This can be achieved by nitrating a phenylglycine derivative followed by reduction of the nitro group. A documented procedure exists for the synthesis of the nitro-intermediate.[12]

Rationale and Strategy

This pathway leverages the well-established electrophilic nitration of aromatic rings. Starting with 2-amino-2-phenylacetic acid, nitration can introduce a nitro group onto the phenyl ring. The subsequent reduction of the nitro group to an amine provides the target molecule. This approach avoids the direct use of the potentially less stable 3-aminobenzaldehyde.

G start 2-Amino-2-phenylacetic acid nitrated 2-Amino-2-(3-nitrophenyl)acetic acid start->nitrated HNO₃, H₂SO₄ product 2-Amino-2-(3-aminophenyl)acetic acid nitrated->product Reduction (e.g., H₂, Pd/C)

Caption: Nitration and reduction pathway.

Experimental Protocol

Part A: Synthesis of 2-Amino-2-(3-nitrophenyl)acetic acid [12]

Materials:

  • 2-Amino-2-phenylacetic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, 90%)

  • Ammonia solution (10 M)

  • Ice

Procedure:

  • Nitration: Cool 2-amino-2-phenylacetic acid (1.0 eq) to 0 °C in a flask. Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Quenching and Neutralization: Carefully pour the reaction mixture into cold water. Adjust the pH to neutral by the dropwise addition of 10 M ammonia solution.

  • Isolation: Stir the resulting mixture at 4 °C for 10 hours. The product, 2-amino-2-(3-nitrophenyl)acetic acid, will precipitate as a yellow solid. Isolate by filtration and wash with cold water.

Part B: Reduction of the Nitro Group

Materials:

  • 2-Amino-2-(3-nitrophenyl)acetic acid

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve 2-amino-2-(3-nitrophenyl)acetic acid (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be required for further purification.

Chemoenzymatic and Asymmetric Approaches

For applications requiring enantiomerically pure 2-Amino-2-(3-aminophenyl)acetic acid, asymmetric synthesis or resolution of the racemate is necessary. Chemoenzymatic methods are particularly powerful in this regard.[13][14]

One strategy involves a chemoenzymatic cascade where the Strecker synthesis is performed to generate the racemic α-aminonitrile, which is then subjected to enantioselective hydrolysis by a nitrilase enzyme.[13][14] This dynamic kinetic resolution can provide high yields of the desired enantiomer. While a specific nitrilase for 2-amino-2-(3-aminophenyl)acetonitrile has not been reported in the initial search, this approach represents a state-of-the-art method for producing chiral amino acids.

Conclusion

The synthesis of 2-Amino-2-(3-aminophenyl)acetic acid can be successfully achieved through several established synthetic routes. The choice of pathway will depend on factors such as the availability of starting materials, required scale, and the need for enantiopurity. The Strecker and Bucherer-Bergs syntheses offer reliable and scalable methods for producing the racemic compound. For a potentially more controlled process, the nitration of 2-amino-2-phenylacetic acid followed by reduction provides a viable alternative. For applications demanding high enantiomeric purity, the exploration of chemoenzymatic resolutions is highly recommended. The protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers and drug development professionals to access this valuable non-proteinogenic amino acid.

References

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. (n.d.).
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization - MDPI. (2020, November 12).
  • Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. (2024, September 3).
  • Non-proteinogenic amino acids - Wikipedia. (n.d.).
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine - Benchchem. (n.d.).
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (n.d.).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Bucherer-Bergs Reaction - Alfa Chemistry. (n.d.).
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS. (n.d.).
  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net. (2018, October 30).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • Bucherer–Bergs reaction - Wikipedia. (n.d.).
  • Bucherer-Bergs Reaction. (n.d.).
  • Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide - Benchchem. (n.d.).

Sources

Exploratory

Technical Guide: 2-Amino-2-(3-aminophenyl)acetic acid (3-Aminophenylglycine)

Executive Summary 2-Amino-2-(3-aminophenyl)acetic acid , commonly known as 3-aminophenylglycine (3-APG) , is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide engineering. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(3-aminophenyl)acetic acid , commonly known as 3-aminophenylglycine (3-APG) , is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide engineering. Structurally, it consists of a glycine backbone substituted at the


-position with a 3-aminophenyl group. This unique architecture provides two distinct amino functionalities—an aliphatic 

-amine and an aromatic aniline-like amine—offering versatile handles for orthogonal functionalization.

This guide details the physicochemical profile, synthetic pathways, and drug development applications of 3-APG.[1] It specifically addresses the critical distinction between 3-APG and its des-amino analog (3-aminophenylacetic acid) and provides validated protocols for its synthesis and handling.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification

The compound is an


-amino acid.[2] It is crucial to distinguish it from 3-aminophenylacetic acid (CAS 14338-36-4), which lacks the 

-amino group and exhibits vastly different reactivity.
PropertyDetail
IUPAC Name (2RS)-2-Amino-2-(3-aminophenyl)acetic acid
Common Synonyms 3-Aminophenylglycine;

-Amino-3-aminobenzeneacetic acid; m-Aminophenylglycine
CAS Number (Racemic) 90271-39-9 (varies by salt form)
CAS Number ((R)-Isomer) 4885-82-9
Molecular Formula C

H

N

O

Molecular Weight 166.18 g/mol
SMILES NC1=CC=CC(C(N)C(O)=O)=C1
Structural Representation

The molecule possesses a chiral center at the C


 position. In physiological solution, it exists primarily as a zwitterion.[3]

ChemicalStructure Core Cα Chiral Center (sp3 Hybridized) Carboxyl Carboxyl Group (pKa ~ 2.0) Core->Carboxyl AlphaAmine α-Amine (Aliphatic, pKa ~ 9.0) Core->AlphaAmine Ring Phenyl Ring Core->Ring MetaAmine m-Amine (Aniline-like, pKa ~ 3.8) Ring->MetaAmine meta-substitution

Figure 1: Structural decomposition of 3-aminophenylglycine highlighting the three ionizable groups.

Physicochemical Profiling

Understanding the ionization state of 3-APG is critical for purification and coupling reactions. The molecule contains three ionizable groups, creating a complex pH-dependent charge profile.[3]

Ionization Constants (Estimated)
Functional GroupTypeEstimated pKaPhysiological State (pH 7.4)
Carboxyl (-COOH) Acidic1.8 – 2.3Deprotonated (-COO⁻)
Aniline (-NH

)
Weak Base3.5 – 4.0Neutral (-NH

)

-Amine (-NH

)
Base8.8 – 9.2Protonated (-NH

⁺)

Note: The meta-aniline amine is significantly less basic than the aliphatic


-amine due to resonance delocalization and the electron-withdrawing effect of the ammonium group on the ring.
Solubility and Stability
  • Solubility: High in acidic aqueous buffers (pH < 4) due to protonation of amines. Moderate to low in neutral water (zwitterionic point). Insoluble in non-polar organic solvents (hexanes, ether).

  • Stability: The compound is sensitive to oxidation at the aniline nitrogen over time, turning brown upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Routes & Manufacturing[7][8]

The synthesis of 3-APG typically proceeds via the modification of a phenylglycine precursor or a Strecker synthesis starting from 3-nitrobenzaldehyde, followed by reduction.

Primary Route: Strecker Synthesis & Reduction

This route is preferred for its scalability and the availability of starting materials.

  • Strecker Reaction: 3-Nitrobenzaldehyde reacts with KCN and ammonium chloride to form the aminonitrile.

  • Hydrolysis: Acid hydrolysis converts the nitrile to the carboxylic acid.

  • Reduction: Catalytic hydrogenation reduces the nitro group to the amine.

SynthesisPath Start 3-Nitrobenzaldehyde Step1 Strecker Reaction (KCN, NH4Cl, MeOH/H2O) Start->Step1 Inter1 3-Nitrophenylglycinonitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 3-Nitrophenylglycine Step2->Inter2 Step3 Catalytic Hydrogenation (H2, Pd/C) Inter2->Step3 Product 3-Aminophenylglycine (Target) Step3->Product

Figure 2: Synthetic pathway from 3-nitrobenzaldehyde to 3-aminophenylglycine.

Application in Drug Discovery[1][9][10][11][12]

Peptidomimetics & Scaffold Design

3-APG serves as a rigidified scaffold for peptidomimetics. The aromatic ring constrains the conformational space of the peptide backbone, potentially increasing affinity for target receptors (e.g., GPCRs or proteases).

  • Orthogonal Protection: The difference in nucleophilicity between the

    
    -amine and the aniline amine allows for selective protection. The 
    
    
    
    -amine can be Fmoc-protected while leaving the aniline free for derivatization (e.g., sulfonylation or reductive amination).
Combinatorial Libraries

The aniline moiety acts as a "handle" for late-stage diversification. In a library of peptides containing 3-APG, the aniline nitrogen can be reacted with various acid chlorides or isocyanates to generate diversity without altering the peptide backbone.

Experimental Protocols

Protocol A: Synthesis of (RS)-3-Aminophenylglycine (Lab Scale)

Safety Warning: Potassium cyanide (KCN) is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate cyanide antidotes available.

Phase 1: Strecker Reaction
  • Reagents: Suspend 3-nitrobenzaldehyde (15.1 g, 100 mmol) in methanol (100 mL).

  • Addition: Add a solution of ammonium chloride (6.0 g, 110 mmol) and potassium cyanide (7.2 g, 110 mmol) in water (40 mL) dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 24 hours. A precipitate of the aminonitrile may form.

  • Workup: Pour into ice water (300 mL). Extract with ethyl acetate (3 x 100 mL). Dry organics over Na

    
    SO
    
    
    
    and concentrate to yield crude 2-amino-2-(3-nitrophenyl)acetonitrile .
Phase 2: Hydrolysis
  • Hydrolysis: Dissolve the crude nitrile in 6M HCl (150 mL).

  • Reflux: Heat to reflux (100°C) for 12 hours. The nitrile hydrolyzes to the acid, and the amide intermediate is converted to the carboxylic acid.

  • Isolation: Concentrate the solution to dryness under vacuum. The residue is 3-nitrophenylglycine hydrochloride .

Phase 3: Reduction
  • Hydrogenation: Dissolve the nitro-acid (10 mmol) in methanol/water (1:1, 50 mL). Add 10% Pd/C catalyst (10 wt%).

  • Atmosphere: Stir under a balloon of hydrogen gas (1 atm) for 4-6 hours. Monitor by TLC or LC-MS for disappearance of the nitro compound.

  • Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.

  • Crystallization: Adjust pH to ~6 (isoelectric point) with dilute NaOH to precipitate the zwitterionic product. Filter and wash with cold ethanol.

References

  • PubChem. (2R)-Amino(3-aminophenyl)acetic acid (CID 13089335).[4] National Library of Medicine. [Link]

  • Haurena, C., et al. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. Journal of Organic Chemistry, 75(8), 2645-2650. [Link]

  • Zhou, G. W., et al. (2017).[5] Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Frontiers in Microbiology. [Link]

Sources

Foundational

The Discovery, Evolution, and Application of 2-Amino-2-(3-aminophenyl)acetic acid: A Technical Guide

Introduction and Historical Context The compound 2-Amino-2-(3-aminophenyl)acetic acid (CAS: 90271-39-9), historically referred to as m-aminophenylglycine or 3-aminophenylglycine, is a highly versatile non-proteinogenic (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Historical Context

The compound 2-Amino-2-(3-aminophenyl)acetic acid (CAS: 90271-39-9), historically referred to as m-aminophenylglycine or 3-aminophenylglycine, is a highly versatile non-proteinogenic (unnatural) amino acid[1].

Its discovery and early synthesis are deeply intertwined with the birth of the synthetic dye industry in the late 19th and early 20th centuries. Early chemical registries and seminal texts, such as the Fundamental Processes of Dye Chemistry, document m-aminophenylglycine and its derivatives as critical aromatic intermediates for the synthesis of complex polyazo dyes and pigments[2]. Because of its strategic importance in industrial chemistry, the compound was even explicitly listed in mid-century international trade regulations, such as the UK Export of Goods Control Orders of 1949 and 1954[3].

Today, the compound has transcended its origins in dye chemistry. In modern drug development, it is recognized as a high-value chiral building block. The presence of a meta-substituted aniline ring attached to a glycine backbone provides an orthogonal conjugation handle, making it indispensable for the synthesis of conformationally constrained peptides, antibody-drug conjugates (ADCs), and semi-synthetic


-lactam antibiotics[4].

Chemical Properties and Structural Significance

As a Senior Application Scientist, I often emphasize to synthetic teams that the true power of 2-Amino-2-(3-aminophenyl)acetic acid lies in its dual-amine functionality . The molecule possesses an aliphatic


-amine and an aromatic 

-amine.

The significant difference in their


 values dictates the molecule's reactivity and enables highly selective, orthogonal protection strategies during solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties and Synthetic Significance
PropertyValueCausality / Synthetic Significance
CAS Number 90271-39-9Unique identifier for the racemic mixture[1].
Molecular Formula

Contains dual amine functionality for orthogonal chemistry.
Molecular Weight 166.18 g/mol Low molecular weight prevents steric hindrance during peptide elongation.

(

-Amine)
~9.0Highly nucleophilic; allows standard Fmoc/Boc coupling protocols.

(

-Amine)
~4.6Weakly basic due to aromatic resonance; enables selective masking.
Isoelectric Point (pI) ~6.8Crucial for zwitterionic precipitation and isolation during scale-up.

Mechanistic Logic: Orthogonal Protection Strategy

In peptide synthesis, utilizing an unnatural amino acid with two primary amines requires a foolproof protection strategy to prevent branched polymerization. The causality behind our protection choices relies entirely on the


 differential.

Because the


-amine (

~4.6) is significantly less nucleophilic than the

-amine (

~9.0), we can selectively acylate the

-amine under mildly basic conditions (e.g., using Fmoc-OSu). Subsequently, the

-amine can be protected with a more robust, acid-labile or palladium-labile group (like Boc or Alloc) under stronger conditions. This allows the peptide backbone to be elongated via the

-amine, leaving the

-amine masked until late-stage conjugation with a fluorophore or cytotoxic drug is required.

Orthogonal Start m-Aminophenylglycine (Dual Amine) Alpha Alpha-Amine (pKa ~9.0) Start->Alpha Target 1 Meta Meta-Amine (pKa ~4.6) Start->Meta Target 2 Fmoc Fmoc Protection (Base Labile) Alpha->Fmoc Selective Acylation Boc Boc / Alloc Protection (Acid / Pd Labile) Meta->Boc Orthogonal Masking Peptide Peptide Backbone Elongation Fmoc->Peptide SPPS Workflow Conjugate Late-Stage Conjugation (Fluorophores/Drugs) Boc->Conjugate Deprotection post-SPPS

Logic flow of orthogonal protection exploiting the pKa differential of the dual amines.

Experimental Methodology: Synthesis and Resolution

The synthesis of enantiopure 2-Amino-2-(3-aminophenyl)acetic acid requires a carefully orchestrated sequence. Chemical asymmetric synthesis of phenylglycine derivatives is notoriously prone to failure. Why? Because the phenyl ring stabilizes the carbanion formed upon deprotonation at the


-carbon via resonance, making the benzylic 

-proton highly acidic and susceptible to racemization under basic conditions.

To circumvent this, we employ a robust racemic synthesis followed by an enzymatic kinetic resolution. Every step below is designed as a self-validating system with built-in quality control checkpoints.

Step 1: Strecker Synthesis of the -Aminonitrile
  • Procedure : React 3-nitrobenzaldehyde (1.0 eq) with ammonium chloride (

    
    , 1.5 eq) and sodium cyanide (NaCN, 1.2 eq) in an aqueous ammonia/methanol mixture at 50°C for 6 hours.
    
  • Causality : The Strecker route is chosen over the Bucherer-Bergs reaction because the subsequent hydrolysis of the hydantoin intermediate from Bucherer-Bergs requires extremely harsh basic conditions, which can degrade the nitroaromatic system.

  • Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears. Confirm the intermediate via IR spectroscopy, ensuring the appearance of a sharp nitrile stretch at ~2230

    
    .
    
Step 2: Acidic Hydrolysis to the Racemic Amino Acid
  • Procedure : Isolate the aminonitrile and reflux in 6M HCl for 12 hours. Cool the mixture and adjust the pH to the isoelectric point (~pH 6.8) using NaOH to precipitate rac-2-amino-2-(3-nitrophenyl)acetic acid.

  • Causality : Acidic hydrolysis prevents the retro-aldol-like cleavage of the

    
    -aminonitrile that frequently occurs under basic conditions.
    
  • Validation Checkpoint : IR spectroscopy must show the disappearance of the 2230

    
     peak and the appearance of a strong carboxylic acid carbonyl stretch at ~1700 
    
    
    
    . ESI-MS should confirm the
    
    
    ion at m/z 197.
Step 3: Catalytic Hydrogenation
  • Procedure : Dissolve the nitro-intermediate in methanol. Add 10% Pd/C catalyst (0.05 eq) and stir under a hydrogen atmosphere (40 psi) at room temperature until gas uptake ceases. Filter through Celite and concentrate.

  • Causality : Pd/C hydrogenation cleanly reduces the nitro group to an amine without affecting the carboxylic acid or inducing hydrogenolysis of the benzylic amine.

  • Validation Checkpoint : A Ninhydrin stain on a TLC plate will turn deep purple, confirming the presence of the new primary aromatic amine. ESI-MS confirms a mass shift of -30 Da (loss of

    
    , gain of 
    
    
    
    ).
Step 4: Enzymatic Kinetic Resolution
  • Procedure : Convert the racemic amino acid to its N-phenylacetamide derivative. Suspend in a pH 7.8 phosphate buffer and introduce Penicillin G Acylase (PGA). Stir at 25°C.

  • Causality : PGA is highly stereoselective. It specifically hydrolyzes the phenylacetamide group of the (S)-enantiomer, leaving the (R)-enantiomer intact. Operating at mild pH and temperature completely avoids the racemization issues inherent to chemical hydrolysis.

  • Validation Checkpoint : Monitor the reaction using Chiral HPLC (e.g., Chiralpak AD-H column). Quench the enzyme by lowering the pH to 3.0 only when the enantiomeric excess (ee) of the unreacted (R)-enantiomer exceeds 99%.

Workflow A 3-Nitrobenzaldehyde + NaCN + NH4Cl B Strecker Reaction (Intermediate: a-aminonitrile) A->B Aqueous, 50°C C Acid Hydrolysis (HCl, Reflux) B->C Strong Acid D rac-2-Amino-2-(3-nitrophenyl)acetic acid C->D Precipitation E Catalytic Hydrogenation (Pd/C, H2) D->E Reduction F rac-2-Amino-2-(3-aminophenyl)acetic acid E->F Filtration & Isolation G Enzymatic Resolution (Penicillin G Acylase) F->G N-Acylation & Cleavage H (R)-Enantiomer G->H Unreacted I (S)-Enantiomer G->I Hydrolyzed

Self-validating synthetic workflow from 3-nitrobenzaldehyde to enantiopure resolution.

Quantitative Data: Resolution Metrics

Choosing the correct resolution strategy is critical for commercial viability. The table below summarizes the quantitative metrics comparing traditional chemical resolution against the enzymatic protocol described above.

Table 2: Comparative Resolution Strategies for Phenylglycine Derivatives
MethodYield (%)Enantiomeric Excess (ee %)ScalabilityLimitations / Causality
Diastereomeric Salt Formation 35-4085-90HighRequires multiple recrystallizations; lower ee due to partial co-precipitation.
Chiral Chromatography (HPLC) 45-48>99LowHigh solvent consumption; expensive stationary phases make it unviable for >1kg scale.
Enzymatic Resolution (PGA) 42-45>99HighRequires tight pH/temperature control to maintain enzyme activity, but yields superior ee without racemization.

Conclusion

From its early days as an unsung hero in the coal-tar dye industry[2] to its modern application as a sophisticated bioconjugation handle, 2-Amino-2-(3-aminophenyl)acetic acid represents a masterclass in chemical evolution. By understanding the fundamental causality behind its


 differentials and the stereoelectronic sensitivities of its 

-proton, researchers can harness this unnatural amino acid to push the boundaries of modern peptide therapeutics and targeted drug delivery systems.

References

1.[3] customs and excise - export of goods (control) - Legislation.gov.uk. Source: legislation.gov.uk. URL: 2.[4] Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" - Archive.org. Source: archive.org. URL: 3.[2] Fundamental Processes of Dye Chemistry - PDF Free Download - epdf.pub. Source: epdf.pub. URL: 4.[1] RS-3-Aminophenylglycine 90271-39-9 Purity 98% Dayang according to clients requirement China - Guidechem. Source: guidechem.com. URL:

Sources

Exploratory

"2-Amino-2-(3-aminophenyl)acetic acid" isomers and stereochemistry

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Amino-2-(3-aminophenyl)acetic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Amino-2-(3-aminophenyl)acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 2-Amino-2-(3-aminophenyl)acetic acid, a non-proteinogenic amino acid with significant potential as a chiral building block in pharmaceutical and chemical synthesis. We will delve into the foundational principles of its chirality, the nature of its stereoisomers, and the critical experimental methodologies for their synthesis, resolution, and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's three-dimensional architecture and its implications.

Foundational Stereochemistry: The Chiral Nature of 2-Amino-2-(3-aminophenyl)acetic acid

2-Amino-2-(3-aminophenyl)acetic acid is an alpha-amino acid distinguished by a 3-aminophenyl group attached to its alpha-carbon (Cα). The core structure consists of a central carbon atom covalently bonded to four different substituents:

  • A carboxylic acid group (-COOH)

  • An amino group (-NH₂)

  • A hydrogen atom (-H)

  • A 3-aminophenyl group (-C₆H₄NH₂)

This arrangement makes the alpha-carbon a chiral center, or stereocenter.[1] Molecules with a single chiral center are not superimposable on their mirror images and thus exist as a pair of stereoisomers known as enantiomers.[2][3] These enantiomers exhibit identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light and their biological activity.[1]

Enantiomers: The (R) and (S) Configurations

The two enantiomers of 2-Amino-2-(3-aminophenyl)acetic acid are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system, which assigns priority to the four substituents around the chiral center.[1]

  • (R)-2-Amino-2-(3-aminophenyl)acetic acid

  • (S)-2-Amino-2-(3-aminophenyl)acetic acid

A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate.

Caption: Enantiomers of 2-Amino-2-(3-aminophenyl)acetic acid.

Synthesis and Stereoselective Resolution

The synthesis of enantiomerically pure compounds is critical in drug development, as the biological activity often resides in only one enantiomer, while the other may be inactive or even cause adverse effects.[4][5] The primary strategies involve either synthesizing the racemic mixture followed by separation (resolution) or performing an asymmetric synthesis to selectively produce the desired enantiomer.

Synthesis of the Racemic Mixture

A common route to α-amino acids is the Strecker synthesis. An analogous approach for 2-Amino-2-(3-aminophenyl)acetic acid would involve the reaction of 3-aminobenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Another potential pathway involves the nitration of 2-amino-2-phenylacetic acid, followed by the reduction of the nitro group to an amine. A published procedure for the synthesis of the related compound, 2-amino-2-(3-nitrophenyl)acetic acid, involves the nitration of 2-amino-2-phenylacetic acid using a mixture of concentrated sulfuric acid and fuming nitric acid.[6] Subsequent reduction of the nitro group would yield the target molecule.

Chiral Resolution of Enantiomers

The separation of a racemic mixture into its constituent enantiomers is a cornerstone of stereoselective chemistry.[5] Two prevalent and effective methods are chemical and enzymatic resolution.

A. Chemical Resolution via Diastereomeric Salt Formation

This classic technique relies on reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[7] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

B. Enzymatic Kinetic Resolution

This method leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase or protease, is used to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[7] For example, an enzyme could selectively hydrolyze the ester of the (S)-enantiomer, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester. This technique is valued for its high efficiency and mild reaction conditions.[7]

G Racemic Racemic Mixture ((R)- and (S)-enantiomers) ResolvingAgent Add Chiral Resolving Agent Racemic->ResolvingAgent Diastereomers Formation of Diastereomeric Salts (R-RA) and (S-RA) ResolvingAgent->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Salt1 Diastereomer 1 (e.g., less soluble) Separation->Salt1 Salt2 Diastereomer 2 (e.g., more soluble) Separation->Salt2 Removal1 Remove Resolving Agent Salt1->Removal1 Removal2 Remove Resolving Agent Salt2->Removal2 Enantiomer1 Pure (R)-Enantiomer Removal1->Enantiomer1 Enantiomer2 Pure (S)-Enantiomer Removal2->Enantiomer2

Caption: General workflow for chemical resolution.

Analytical Characterization of Stereoisomers

Once separated, the enantiomeric purity and identity of the isomers must be confirmed using appropriate analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and definitive method for separating and quantifying enantiomers.[9] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is often effective for amino acid derivatives.[9]

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column. The two enantiomers will elute at different times, and the area under each peak can be used to determine the enantiomeric excess (e.e.).

Spectroscopic and Physical Characterization

While HPLC confirms enantiomeric purity, spectroscopic methods are essential for structural verification.

Technique Purpose Expected Observations for 2-Amino-2-(3-aminophenyl)acetic acid
Polarimetry Measures the rotation of plane-polarized light.The (R) and (S) enantiomers will rotate light by equal and opposite angles. The racemic mixture will show no optical rotation.[10]
¹H NMR Elucidates the proton environment.Expected signals include aromatic protons (multiplets, ~6.5-7.5 ppm), the α-proton (singlet, ~4.5-5.0 ppm), and broad signals for the -NH₂ and -COOH protons which can exchange with deuterated solvents.[6][11]
¹³C NMR Elucidates the carbon skeleton.Expected signals include the carboxyl carbon (~170-175 ppm), aromatic carbons (~115-150 ppm), and the α-carbon (~55-60 ppm).[12]
IR Spectroscopy Identifies functional groups.Characteristic absorptions for N-H stretching (amine, ~3300-3500 cm⁻¹), O-H stretching (carboxylic acid, broad, ~2500-3300 cm⁻¹), C=O stretching (carboxylic acid, ~1700-1725 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).[11]
Mass Spectrometry Determines molecular weight and fragmentation.The molecular ion peak corresponding to the molecular weight (166.18 g/mol ) should be observed.[13]

Conclusion

A thorough understanding of the stereochemistry of 2-Amino-2-(3-aminophenyl)acetic acid is fundamental to its application in advanced chemical synthesis. The existence of (R) and (S) enantiomers necessitates precise control over stereoselective synthesis or the application of robust chiral resolution techniques. The analytical methodologies detailed in this guide, particularly chiral HPLC, provide the necessary tools for researchers to confidently isolate, identify, and utilize the desired stereoisomer, thereby advancing the development of novel, enantiomerically pure pharmaceuticals and other high-value chemical entities.

References

Sources

Foundational

Technical Guide: Research Frontiers of 2-Amino-2-(3-aminophenyl)acetic Acid (3-APG)

Executive Summary 2-Amino-2-(3-aminophenyl)acetic acid, commonly referred to as 3-aminophenylglycine (3-APG) , represents a high-value non-proteinogenic amino acid scaffold in modern drug discovery. Unlike its para-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(3-aminophenyl)acetic acid, commonly referred to as 3-aminophenylglycine (3-APG) , represents a high-value non-proteinogenic amino acid scaffold in modern drug discovery. Unlike its para-substituted isomer (4-aminophenylglycine, a core component of


-lactam antibiotics), 3-APG offers a unique meta-substitution pattern that creates distinct steric and electronic vectors for receptor ligand design.

This guide analyzes 3-APG as a critical bioisostere for glutamate receptor modulation and a versatile building block for peptidomimetics. It moves beyond basic characterization to explore its utility in fine-tuning ligand selectivity and enabling orthogonal bioconjugation strategies.

Part 1: Structural Analysis & Chemical Properties

The Meta-Substitution Advantage

The pharmacological value of 3-APG lies in the meta-positioning of the aniline amine relative to the glycine backbone.

  • Electronic Effects: The amino group at the 3-position acts as a hydrogen bond donor/acceptor without the direct resonance conjugation to the

    
    -carbon seen in 4-APG. This alters the pKa of the 
    
    
    
    -ammonium group, influencing zwitterionic stability and membrane permeability.
  • Chirality: The

    
    -carbon is a chiral center. Biological activity is almost exclusively restricted to the (S)-enantiomer  (L-configuration) for glutamate receptor recognition, making enantioselective synthesis critical.
    
Physicochemical Profile
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 166.18 g/mol Fragment-based drug discovery (FBDD) compliant.
H-Bond Donors 4 (COOH,

-NH2, Ar-NH2)
High capacity for receptor pocket anchoring.
Stereochemistry (R) and (S) enantiomers(S)-isomer mimics L-Glutamate.
Electronic Nature Zwitterionic at physiological pHRequires specific protection strategies for SPPS.

Part 2: Neuropharmacology & Glutamate Receptor Modulation[1]

The most potent application of 3-APG is in the design of ligands for Metabotropic Glutamate Receptors (mGluRs) . Phenylglycine derivatives are "privileged structures" for mGluRs because they rigidly mimic the glutamate skeleton while the phenyl ring projects into the receptor's variable hydrophobic pockets.

The "Glutamate Mimic" Mechanism

Glutamate receptors (mGluRs and iGluRs) recognize the


-amino acid moiety. The selectivity between subtypes (e.g., mGluR1 vs. mGluR2) is determined by the distal substituents on the phenyl ring.
  • (S)-3,5-DHPG (3,5-dihydroxyphenylglycine) is a classic Group I mGluR agonist.[1]

  • 3-APG acts as a bioisostere where the hydroxyl group is replaced by an amine. This substitution:

    • Maintains the H-bond donor capability.

    • Changes the acidity of the substituent (Phenol pKa ~10 vs Aniline pKa ~4.6).

    • Allows for protonation in acidic pockets, potentially converting an agonist scaffold into an antagonist by altering the electrostatic environment of the binding site.

Mechanism of Action Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for 3-APG derivatives in mGluR binding.

mGluR_SAR Core 3-APG Core Scaffold (Phenylglycine Backbone) Alpha Alpha-Amino Acid Moiety (Zwitterion) Core->Alpha Meta Meta-Amino Group (3-Position) Core->Meta Receptor Glutamate Receptor (Ligand Binding Domain) Alpha->Receptor Mimics L-Glutamate (Orthosteric Binding) Meta->Receptor Selectivity Vector (H-Bond Donor/Acceptor) Agonist Agonist Activity (e.g., mGluR1/5) Meta->Agonist If mimics OH (DHPG) Antagonist Antagonist Activity (Steric/Electrostatic Clash) Meta->Antagonist If derivatized (Bulky) Receptor->Agonist Receptor->Antagonist

Figure 1: SAR logic demonstrating how the 3-APG scaffold interacts with glutamate receptors. The meta-amino group serves as a "switch" for selectivity.

Part 3: Peptidomimetics & Orthogonal Synthesis

Beyond neuroscience, 3-APG is a powerful tool for Peptide Drug Design .

Conformational Restriction

Incorporating 3-APG into a peptide backbone restricts the conformational freedom of the chain due to the steric bulk of the phenyl ring attached directly to the


-carbon (

). This is used to:
  • Stabilize

    
    -turns in bioactive peptides.
    
  • Protect peptides from proteolytic degradation (non-natural amino acids are poorly recognized by proteases).

Orthogonal "Stapling"

The 3-amino group on the phenyl ring is chemically distinct from the


-amine.
  • 
    -Amine (Aliphatic): 
    
    
    
    (Nucleophilic).
  • 3-Amine (Aromatic/Aniline):

    
     (Less nucleophilic).
    

This difference allows for site-selective functionalization . Researchers can leave the aniline free during standard peptide coupling, or use it as a handle to "staple" the peptide (cyclization) to a side chain of another residue (e.g., Aspartic Acid) to lock the peptide into a bioactive helix.

Part 4: Experimental Protocol

Protocol: Orthogonal Protection for Fmoc-SPPS Incorporation

Objective: To synthesize an Fmoc-protected 3-APG building block where the aniline amine is orthogonally protected (e.g., with Boc) to prevent branching during Solid Phase Peptide Synthesis (SPPS).

Rationale: Using unprotected 3-APG in SPPS will lead to uncontrolled acylation at the aniline nitrogen. The aniline must be protected with a group (Boc) that is stable to Fmoc removal (Piperidine) but labile to final cleavage (TFA).

Reagents Required:
  • 2-Amino-2-(3-aminophenyl)acetic acid (Starting material)[2]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

  • Boc2O (Di-tert-butyl dicarbonate)

  • NaHCO3 (Sodium Bicarbonate)

  • Dioxane/Water solvent system

Step-by-Step Methodology:
  • Selective Alpha-Protection (Copper Chelation Strategy):

    • Concept: The

      
      -amino acid forms a stable complex with Cu(II), masking the 
      
      
      
      -amine and carboxylate, leaving the meta-aniline exposed.
    • Dissolve 3-APG (10 mmol) in 1N NaOH (10 mL).

    • Add CuSO4·5H2O (5 mmol) in water. The solution turns deep blue (Copper complex formation).

    • Add NaHCO3 (20 mmol) and Boc2O (12 mmol) in Dioxane. Stir for 12 hours.

    • Result: The meta-aniline is Boc-protected. The

      
      -amine is protected by Copper.
      
  • Decomplexation:

    • Treat the mixture with 8-hydroxyquinoline or EDTA to remove the copper ion.

    • Filter the precipitate.[3] The filtrate contains 2-Amino-2-(3-(Boc-amino)phenyl)acetic acid .

  • Fmoc-Protection of Alpha-Amine:

    • Dissolve the intermediate from Step 2 in Water/Dioxane (1:1).

    • Add NaHCO3 (2 equiv) and Fmoc-OSu (1.1 equiv).

    • Stir at Room Temperature for 4-6 hours.

    • Acidify with 1N HCl to pH 2.0 and extract with Ethyl Acetate.

  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient (0.1% TFA).

    • Validation: Verify structure via 1H-NMR (DMSO-d6) and LC-MS. Look for characteristic Fmoc peaks (7.3-7.9 ppm) and Boc singlet (1.4 ppm).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3-APG (Racemic or Chiral) Step1 Step 1: Cu(II) Complexation (Masks Alpha-Amino/Acid) Start->Step1 Step2 Step 2: Boc-Protection (Reacts with exposed Aniline) Step1->Step2 Step3 Step 3: Decomplexation (EDTA) (Frees Alpha-Amine) Step2->Step3 Step4 Step 4: Fmoc-Protection (Targets Alpha-Amine) Step3->Step4 Final Product: Fmoc-3-APG(Boc)-OH (Ready for SPPS) Step4->Final

Figure 2: Chemo-selective protection strategy to generate SPPS-ready building blocks.

Part 5: Future Research Directions

  • Enzymatic Resolution: Development of specific Nitrilases or Hydantoinases to resolve (R/S)-3-APG at industrial scales, avoiding heavy metal waste from chemical resolution.

  • PET Radiotracers: Using the aniline group to attach Carbon-11 or Fluorine-18 via late-stage functionalization for imaging mGluR distribution in the brain.

  • PROTAC Linkers: Utilizing the rigid phenylglycine scaffold as a linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.

References

  • Vertex AI Search. (2025). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2025). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2025). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Frontiers in Bioengineering and Biotechnology. Link

  • Vertex AI Search. (2025). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Amino-2-(3-aminophenyl)acetic acid in Medicinal Chemistry

[1] Executive Summary 2-Amino-2-(3-aminophenyl)acetic acid, commonly referred to as 3-Aminophenylglycine (3-APG) , is a non-proteinogenic amino acid that serves as a high-value scaffold in modern drug design. Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Amino-2-(3-aminophenyl)acetic acid, commonly referred to as 3-Aminophenylglycine (3-APG) , is a non-proteinogenic amino acid that serves as a high-value scaffold in modern drug design. Unlike its para-substituted counterparts used in beta-lactam antibiotics, the meta-amino substitution of 3-APG offers unique geometric vectors for peptidomimetics and orthogonal functionalization.

This guide details the application of 3-APG as a privileged scaffold for:

  • Orthogonal Ligation: Exploiting pKa differentials for selective functionalization.

  • Peptidomimetics: Designing conformationally constrained macrocycles.

  • Bio-Probe Synthesis: Creating lanthanide-chelating "antenna" molecules.

Chemical Profile & Mechanistic Logic[1]

The utility of 3-APG stems from the distinct electronic environments of its two amino groups. Understanding this causality is essential for designing self-validating protocols.

The pKa Differential

The molecule contains two primary amines with vastly different nucleophilicities:

  • 
    -Amine:  Aliphatic, adjacent to a carboxylate. Typical pKa 
    
    
    
    9.[1]6. High basicity.
  • Aniline (3-position): Aromatic, conjugated with the phenyl ring. Typical pKa

    
     4.6. Low basicity.
    

Medicinal Chemistry Implication: This


 5-unit pKa difference allows for pH-controlled selective protection  without the need for complex blocking group strategies. At pH 6-7, the 

-amine is protonated (

) and unreactive, while the aniline remains neutral (

) and nucleophilic.
Property

-Amine
Aniline (Meta)
Hybridization


(conjugated)
pKa (approx) 9.64.6
Reactivity High (Aliphatic Nucleophile)Moderate (Aromatic Nucleophile)
Strategic Use Peptide Backbone ExtensionSide-chain Crosslinking / Ligation

Application I: Orthogonal Protection Strategy

Objective: Selectively functionalize the aniline moiety while preserving the


-amino acid functionality for subsequent peptide synthesis.
Protocol: Selective N-Acylation of the Aniline

Rationale: By controlling the pH, we suppress the nucleophilicity of the


-amine, directing electrophiles exclusively to the aniline.

Materials:

  • 3-Aminophenylglycine (3-APG)

  • Acylating agent (e.g., Acetic Anhydride or an Activated Ester)

  • Solvent: Water/Dioxane (1:1)

  • Base: Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-APG in Water/Dioxane (1:1 v/v).

  • pH Adjustment: Adjust the pH of the solution to 6.0–6.5 using dilute HCl or

    
    . Critical: Do not exceed pH 7.0.
    
  • Addition: Add 1.1 eq of the acylating agent dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Success Indicator: Mass shift corresponding to mono-acylation. Absence of di-acylated product.

  • Workup: Acidify to pH 3 to protonate the carboxylate, extract with ethyl acetate (to remove unreacted electrophile), then lyophilize the aqueous phase to recover the zwitterionic product.

Application II: Synthesis of Carbostyril-Based Bio-Probes

Context: 3-APG is a precursor for Carbostyril 124 (cs124) derivatives, which act as "antenna" chromophores for Terbium (Tb3+) luminescence. These are critical in Time-Resolved FRET (TR-FRET) assays used in high-throughput screening.

Mechanism

The aniline and the


-carbon of 3-APG participate in a condensation reaction with acetonedicarboxylic anhydride to close a quinolinone (carbostyril) ring.
Protocol: Cyclization to Carbostyril Antenna

Materials:

  • N-(3-aminophenyl)glycine methyl ester (prepared from 3-APG)

  • Acetonedicarboxylic anhydride

  • Solvent: Acetone (reflux)

Workflow:

  • Mixing: Combine N-(3-aminophenyl)glycine methyl ester (1.0 eq) and acetonedicarboxylic anhydride (1.2 eq) under Nitrogen.

  • Thermal Cyclization: Heat the mixture to

    
     (melt fusion) or reflux in high-boiling solvent for 24 hours.
    
  • Purification: The resulting deep-red solid is washed with cold acetone.

  • Hydrolysis: Treat with 10% NaOH to hydrolyze the ester and activate the chelating carboxylate.

Application III: Peptidomimetic Macrocyclization

Objective: Use the meta-aniline as a handle to "staple" a peptide helix or create a beta-turn mimic.

Strategy: Incorporating 3-APG into a peptide sequence allows the aniline to react with a side-chain carboxylate (e.g., Aspartic Acid or Glutamic Acid) located


 or 

residues away. This forms a stable amide linkage, constraining the peptide backbone into a defined conformation, often improving potency and metabolic stability.

Visualizing the Workflows

The following diagram illustrates the divergent synthetic pathways available from the 3-APG scaffold, highlighting the logic of pH-controlled selectivity.

G APG 3-Aminophenylglycine (3-APG) Cond_Acid pH < 7.0 (Selective Aniline Activation) APG->Cond_Acid Cond_Basic pH > 9.0 (Total Nucleophilicity) APG->Cond_Basic Cond_Cycl Acetonedicarboxylic anhydride, Heat APG->Cond_Cycl Prod_Ortho Orthogonal Protection (Aniline Acylated, Alpha-Amine Free) Cond_Acid->Prod_Ortho Electrophile (R-COCl) Prod_Peptide Standard Peptide Coupling (Alpha-Amine Acylated) Cond_Basic->Prod_Peptide Fmoc-Cl / Boc2O Prod_Probe Carbostyril Antenna (Luminescent Probe) Cond_Cycl->Prod_Probe Cyclization

Figure 1: Divergent synthetic pathways for 3-APG based on reaction conditions.

Synthesis Protocol: Reduction of 3-Nitrophenylglycine

Since 3-APG is often expensive or unstable in storage, fresh synthesis from the nitro-precursor is recommended for critical applications.

Reaction: 3-Nitrophenylglycine


 3-Aminophenylglycine

Step-by-Step Protocol:

  • Preparation: Suspend 3-nitrophenylglycine (1.0 g) in Ethanol (20 mL).

  • Activation: Add Stannous Chloride Dihydrate (

    
    )  (5.0 eq) followed by concentrated HCl (5 mL).
    
  • Reflux: Heat to

    
     for 2 hours. The yellow suspension will turn clear/colorless upon completion.
    
  • Workup (Critical):

    • Cool to room temperature.[2]

    • Neutralize carefully with dilute NaOH or Ammonia to pH 6–7.

    • Note: Tin salts form a thick precipitate. Filter through Celite.

    • The filtrate contains the free amino acid.

  • Isolation: For high purity, use ion-exchange chromatography (Dowex 50W) eluting with dilute ammonia.

References

  • Synthesis of Carbostyril Derivatives

    • Li, M., & Selvin, P. R. (1997). Luminescent Polyaminocarboxylate Chelates of Terbium and Europium: The Effect of Chelate Structure. Journal of the American Chemical Society.[3]

  • General Phenylglycine Synthesis (Strecker)

    • Dyke, C. A., et al. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L alpha-Amino Acids. Journal of the American Chemical Society.[3]

  • pKa Values of Anilines vs Amines

    • Sigma-Aldrich. Amino Acids Reference Chart.
  • Reduction of Nitro Compounds

    • BenchChem.[4] Application Notes and Protocols for the Reduction of 3-Nitroindole (Analogous chemistry for nitro-aromatics).

Sources

Application

Experimental setup for reactions involving "2-Amino-2-(3-aminophenyl)acetic acid"

The following Application Note is designed for researchers utilizing 2-Amino-2-(3-aminophenyl)acetic acid (commonly referred to as 3-Aminophenylglycine or 3-Am-Phg ) in drug discovery and peptide synthesis. [1][2] Introd...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers utilizing 2-Amino-2-(3-aminophenyl)acetic acid (commonly referred to as 3-Aminophenylglycine or 3-Am-Phg ) in drug discovery and peptide synthesis.

[1][2]

Introduction & Molecule Profile[1][3][4][5]

2-Amino-2-(3-aminophenyl)acetic acid (3-Am-Phg) is a non-proteinogenic amino acid characterized by a phenylglycine scaffold with a meta-substituted amino group.[1][2] It serves as a critical "branching unit" in peptidomimetics, allowing for the attachment of fluorophores, PROTAC linkers, or cross-linking agents orthogonal to the peptide backbone.

However, 3-Am-Phg presents two distinct synthetic challenges that require a specialized experimental setup:

  • Extreme Racemization Sensitivity: Like all phenylglycine derivatives, the

    
    -proton is highly acidic due to the electron-withdrawing phenyl ring.[1][2] Standard basic coupling conditions (e.g., HATU/DIEA) often lead to rapid epimerization (dl-scrambling).[1][2]
    
  • Chemoselectivity: The molecule contains two primary amines with vastly different nucleophilicities.[1][2] Successful utilization requires differentiating the aliphatic

    
    -amine from the aromatic aniline.[1]
    
Physicochemical Profile
PropertyValue / CharacteristicImplication for Protocol
Structure

-amino acid w/ m-aniline
Dual amine reactivity.[1][2][3][4][5]
pKa (

-NH

)
~9.2 (Aliphatic)Highly nucleophilic; reacts first with acylating agents at pH > 8.[1][2]
pKa (m-NH

)
~4.2 (Aromatic)Low nucleophilicity; requires activation or catalysis to react.[1][2]
pKa (COOH) ~2.1Standard carboxyl reactivity.[1][2]
Solubility ZwitterionicPoor solubility in organic solvents (DCM, THF).[1][2] Soluble in acidic/basic aqueous buffers.[1][2]

Experimental Setup: The "Low-Racemization" Workstation

To work with 3-Am-Phg, the physical experimental setup must prioritize pH control and temperature regulation .[1][2] Standard benchtop setups are insufficient for high-purity synthesis.[1][2]

Hardware Requirements
  • Reaction Vessel: 2-neck round-bottom flask (for solution phase) or fritted solid-phase synthesis vessel.

  • Temperature Control: Cryo-bath capable of maintaining 0°C to -10°C (critical for suppressing racemization during activation).[1][2]

  • Atmosphere: Argon or Nitrogen manifold (anilines are oxidation-sensitive; air exposure turns products brown/black).[1][2]

  • Monitoring: In-situ pH probe (micro-electrode) is essential for the protection steps.[1][2]

Workflow Logic

The following diagram illustrates the decision matrix for handling 3-Am-Phg based on the desired outcome.

G Start Starting Material: 3-Aminophenylglycine (Diamino) Goal Define Goal Start->Goal Prot_Alpha Route A: Backbone Incorporation (Protect Alpha-Amine) Goal->Prot_Alpha Standard Prot_Meta Route B: Side-Chain Modification (Protect Meta-Amine) Goal->Prot_Meta Specialized Cond_A Condition: pH 9.0 - 9.5 Reagent: Fmoc-OSu (1.1 eq) Prot_Alpha->Cond_A Result_A Product: Fmoc-3-Am-Phg-OH (Free Aniline available for branching) Cond_A->Result_A Cond_B Condition: Acidic/Neutral (Rare/Difficult Direct Route) Coupling Peptide Coupling Step Result_A->Coupling Warning CRITICAL: Avoid HATU/DIEA Use DIC/Oxyma or COMU/TMP Coupling->Warning

Figure 1: Decision tree for the functionalization of 3-Aminophenylglycine, highlighting the standard route for alpha-amine protection.

Protocol A: Chemoselective Fmoc-Protection

Objective: Selectively protect the aliphatic


-amine with Fmoc while leaving the aromatic amine and carboxylic acid free.[1][2]
Rationale:  The aliphatic amine is significantly more basic (pKa ~9.[2]2) than the aromatic amine (pKa ~4.2).[2] By maintaining the pH between 8.5 and 9.5, the aliphatic amine is deprotonated and reactive, while the aromatic amine remains neutral but significantly less nucleophilic towards the bulky Fmoc-OSu reagent.
Reagents
  • Substrate: 2-Amino-2-(3-aminophenyl)acetic acid (1.0 eq).

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq).[1][2] Note: Do not use Fmoc-Cl, as it is too aggressive and will react with the aniline.[1][2]

  • Base: NaHCO

    
     (Sodium Bicarbonate) or Na
    
    
    
    CO
    
    
    (Sodium Carbonate).[1][2]
  • Solvent: Water : Dioxane (1:1 v/v).[1][2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend 3-Am-Phg (10 mmol) in water (25 mL). Add Na

    
    CO
    
    
    
    (20 mmol) slowly. The solution should become clear as the zwitterion converts to the carboxylate salt.
  • pH Adjustment: Check pH. It must be roughly 9.0–9.[1][2]5. If too high (>10), racemization risk increases.[1][2] If too low (<8), the reaction stalls.[2]

  • Addition: Dissolve Fmoc-OSu (11 mmol) in Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C (ice bath).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: Monitor by TLC or LC-MS.[1][2] The starting material (highly polar) should disappear.[2] The mono-protected product will appear. If di-protected product (Fmoc on both amines) forms, reduce pH slightly in future runs.[1][2]

  • Workup:

    • Wash the aqueous reaction mixture with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts.[1][2]
      
    • Acidify the aqueous layer carefully with 1N HCl to pH ~2–3. The product, Fmoc-3-Am-Phg-OH , will precipitate as a white/off-white solid.[1][2]

    • Extract into Ethyl Acetate, dry over MgSO

      
      , and concentrate.
      

Protocol B: Racemization-Free Peptide Coupling

Objective: Couple the protected building block (Fmoc-3-Am-Phg-OH) to a growing peptide chain or amine.[1][2] The Challenge: Phenylglycine derivatives racemize via an oxazolone intermediate or direct enolization promoted by tertiary bases (DIEA/TEA).[2]

Recommended Reagent Systems
ComponentStandard (Avoid)Recommended for 3-Am-Phg Reason
Coupling Agent HATU / HBTUDIC / Oxyma Pure Oxyma creates a less basic environment than HBt/At, suppressing base-catalyzed racemization.[1][2]
Alternative PyBOPCOMU COMU shows superior retention of chirality for Phg derivatives.[1][2]
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) TMP (Collidine) is a weaker, sterically hindered base that is sufficient for activation but poor at abstracting the

-proton.[1][2]
Procedure (Solid Phase Example)
  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF.[1][2]

  • Activation Cocktail:

    • Dissolve Fmoc-3-Am-Phg-OH (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq).[1][2]

    • Add DIC (Diisopropylcarbodiimide) (3.0 eq).[2]

    • Crucial:Pre-activate for only 2–3 minutes at 0°C. Long pre-activation leads to oxazolone formation.[1][2]

  • Coupling: Add the cold mixture to the resin. Shake for 45–60 minutes at room temperature.

  • QC Check: Perform a micro-cleavage and check via chiral HPLC to ensure the D-isomer (if L- was used) is <1%.

Orthogonal Functionalization (The "Branching" Step)

Once the Fmoc-3-Am-Phg is incorporated into the peptide (and the Fmoc is still on, or after the peptide is built), the free aromatic meta-amine can be derivatized.[1]

  • Reactivity: The aromatic amine is an aniline.[2] It is not protonated at standard coupling conditions (pH 7–8) because its pKa is ~4.[1][2]

  • Protocol:

    • Dissolve the carboxylic acid/fluorophore to be attached.[1][2]

    • Activate with HATU/DIEA (Here, strong activation is required because the aniline is a poor nucleophile).[1][2]

    • React with the peptide-resin containing the free aniline.[1][2]

    • Note: The aniline is unreactive toward Fmoc deprotection conditions (20% Piperidine), so it remains stable during chain elongation.[2]

References

  • Racemization of Phenylglycine Derivatives: Steinauer, R., et al. (2017).[1][2] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Journal of Peptide Science. (Validates the use of TMP/Collidine and Oxyma).[2]

  • Chemoselective Protection of Amines: Koczenasz, P., & Szabo, A. (2022).[1][2] "Selective protection of aliphatic amines in the presence of aromatic amines." Organic Process Research & Development. (General methodology for pKa-based selectivity).[1][2]

  • Properties of 3-Aminophenylglycine: PubChem Compound Summary for CID 13089335, (2R)-2-amino-2-(3-aminophenyl)acetic acid.[1][2] [2]

  • Synthesis via Strecker Reaction (Background): Davis, F. A., et al. (2000).[1][2] "Asymmetric Synthesis of Amino Acids." Journal of Organic Chemistry. [2]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for 2-Amino-2-(3-aminophenyl)acetic Acid

Executive Summary & Application Context 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) is a highly valuable unnatural amino acid used in the design of peptidomimetics, stapled peptides, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) is a highly valuable unnatural amino acid used in the design of peptidomimetics, stapled peptides, and antibody-drug conjugates. The molecule presents a unique synthetic challenge: it contains three reactive functional groups—an aliphatic


-amine, an aromatic 

-amine, and a carboxylic acid. To utilize this building block in Solid-Phase Peptide Synthesis (SPPS), researchers must achieve orthogonal protection, most commonly yielding Fmoc-Phg(3-NH-Boc)-OH .

This application note details two distinct, field-proven methodologies for the regioselective protection of the aromatic amine, followed by the orthogonal protection of the


-amine.

Mechanistic Rationale: The E-E-A-T Foundation

As an application scientist, selecting a protection strategy requires understanding the underlying physicochemical causality rather than blindly following a recipe. The differentiation of the two amino groups relies on two distinct thermodynamic principles:

1. Thermodynamic pKa Differentiation (The pH-Controlled Strategy): The aliphatic


-amine possesses a pKa of ~9.3, whereas the aromatic aniline amine has a significantly depressed pKa of ~4.25[1]. By strictly buffering the reaction medium to pH 4.5, the aliphatic amine is selectively protonated into a non-nucleophilic ammonium state. Simultaneously, a sufficient fraction of the aromatic amine remains unprotonated and highly nucleophilic, allowing for exclusive reaction with Di-tert-butyl dicarbonate (Boc

O)[1].

2. Transition Metal Chelation (The Copper(II) Strategy): Copper(II) ions form highly stable, square-planar coordination complexes specifically with the


-amino and carboxylate groups of amino acids[2]. This transient thermodynamic masking leaves the aromatic side-chain amine completely free for selective acylation. Subsequent demetallation using oxalic acid dihydrate safely breaks the Cu(II) complex, releasing the 

-amine for subsequent Fmoc protection without requiring highly toxic reagents like H

S or KCN[2].

pKa_Logic A 3-Aminophenylglycine (Unprotected) B pH 4.5 Buffer (10% AcOH) A->B C Alpha-Amine Protonated (pKa ~9.3) NON-NUCLEOPHILIC B->C D Aromatic Amine Free (pKa ~4.25) NUCLEOPHILIC B->D E Boc2O Addition C->E No Reaction D->E F Regioselective 3-NH-Boc Protection E->F

Caption: pKa-dependent regioselective protection logic for 3-aminophenylglycine.

Quantitative Comparison of Strategies

ParameterStrategy A: pH-Controlled ProtectionStrategy B: Copper(II) Chelation
Primary Mechanism pKa differential (pH 4.5)Square-planar Cu(II) coordination
Regioselectivity High (>95% mono-protected)Absolute (100%

-amine blocked)
Scalability Excellent (One-pot, ambient temp)Good (Requires reflux and filtration)
Environmental Impact Low (Green chemistry approach)Moderate (Heavy metal waste generation)
Visual QC Cue None (Relies on strict pH monitoring)Distinct color shifts (Deep blue complex)

Validated Experimental Protocols

Protocol 1: pH-Controlled Regioselective Protection (Green Method)

This protocol leverages the pKa differential to selectively Boc-protect the aromatic amine[1].

  • Solvent Preparation: Suspend 10.0 mmol of 2-Amino-2-(3-aminophenyl)acetic acid in 50 mL of a 1:1 (v/v) mixture of 10% aqueous acetic acid and 1,4-dioxane.

  • pH Adjustment (Critical QC Step): Using a calibrated pH meter, adjust the solution to exactly pH 4.5 using 1 M HCl or 1 M NaOH. Self-Validation: A deviation of >0.5 pH units will either protonate the aromatic amine (halting the reaction) or deprotonate the

    
    -amine (causing unwanted di-Boc formation).
    
  • Acylation: Add 11.0 mmol (1.1 eq) of Boc

    
    O dropwise over 15 minutes. Stir vigorously at room temperature for 12 hours.
    
  • Isolation: Concentrate the dioxane in vacuo. Adjust the aqueous layer to pH 6.0 to precipitate the zwitterionic intermediate, H-Phg(3-NH-Boc)-OH . Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Copper(II) Chelation-Mediated Protection (Classic Method)

This protocol uses Cu(II) to physically block the


-amine and carboxylate[2].
  • Complexation: Dissolve 10.0 mmol of the unprotected amino acid in 50 mL of boiling distilled water. Slowly add 5.5 mmol (0.55 eq) of basic copper(II) carbonate[CuCO

    
    ·Cu(OH)
    
    
    
    ]. Reflux for 1 hour.
    • Self-Validation: The solution will transition to a brilliant, deep blue color, confirming the complete thermodynamic formation of the Cu(II) chelate complex.

  • Filtration: Filter the hot solution to remove any unreacted copper carbonate. Cool the deep blue filtrate to room temperature.

  • Aromatic Protection: Add NaHCO

    
     to adjust the pH to 9.0. Add 12.0 mmol (1.2 eq) of Boc
    
    
    
    O dissolved in 20 mL of dioxane. Stir for 12 hours at room temperature.
  • Demetallation: Add 10.5 mmol of oxalic acid dihydrate. Adjust the solution to pH 1.1 using dilute HCl and stir at 80 °C for 2 hours[2].

    • Self-Validation: The deep blue color will dissipate, and insoluble copper oxalate will precipitate out of the solution.

  • Isolation: Filter the copper oxalate precipitate. Adjust the filtrate to pH 6.0 to precipitate the free H-Phg(3-NH-Boc)-OH .

Protocol 3: Orthogonal -Amine Fmoc Protection for SPPS

This final step prepares the building block for automated peptide synthesis[3].

  • Dissolution: Dissolve 5.0 mmol of H-Phg(3-NH-Boc)-OH in 30 mL of 10% aqueous Na

    
    CO
    
    
    
    and 30 mL of 1,4-dioxane. Cool the mixture to 0 °C in an ice bath.
  • Fmoc Addition: Dissolve 5.5 mmol (1.1 eq) of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 15 mL of dioxane. Add this dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Isolation: Evaporate the dioxane under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2.0 using 1 M HCl.

    • Self-Validation: The target product, Fmoc-Phg(3-NH-Boc)-OH , will immediately crash out of the solution as a dense white precipitate.

  • Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography if necessary.

Cu_Workflow Step1 Step 1: Chelation CuCO3, H2O, Reflux Product1 Cu(II)-Phg Complex (Deep Blue Solution) Step1->Product1 Step2 Step 2: Aromatic Protection Boc2O, NaHCO3 Product2 Cu(II)-Phg(3-NH-Boc) Step2->Product2 Step3 Step 3: Demetallation Oxalic Acid, pH 1.1 Product3 H-Phg(3-NH-Boc)-OH (Colorless/White Solid) Step3->Product3 Step4 Step 4: Alpha-Amine Protection Fmoc-OSu, Na2CO3, pH 8 Product4 Fmoc-Phg(3-NH-Boc)-OH (SPPS Ready) Step4->Product4 Product1->Step2 Product2->Step3 Product3->Step4

Caption: Copper(II) chelation and orthogonal Fmoc/Boc protection workflow.

References

  • Wang, Y., et al. (2010). "Decomposition of copper – amino acid complexes by oxalic acid dihydrate". Canadian Journal of Chemistry, 88(8), 805-809. URL:[Link][2]

Sources

Application

Asymmetric synthesis of "2-Amino-2-(3-aminophenyl)acetic acid" derivatives

Application Note: Asymmetric Synthesis of 2-Amino-2-(3-aminophenyl)acetic acid Derivatives Executive Summary & Scientific Context The scaffold 2-Amino-2-(3-aminophenyl)acetic acid (commonly referred to as 3-aminophenylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of 2-Amino-2-(3-aminophenyl)acetic acid Derivatives

Executive Summary & Scientific Context

The scaffold 2-Amino-2-(3-aminophenyl)acetic acid (commonly referred to as 3-aminophenylglycine or 3-APG ) is a critical non-proteinogenic amino acid used in the design of high-affinity peptidomimetics. Its unique meta-aniline substitution pattern provides a versatile handle for orthogonal functionalization, making it a "privileged structure" in the development of thrombin inhibitors (e.g., in the P2 position), lactam antibiotics, and conformationally restricted ligands.

This Application Note details a robust, enantioselective protocol for synthesizing 3-APG derivatives. Unlike enzymatic resolutions which often suffer from substrate specificity limitations, we utilize Ellman’s Sulfinamide auxiliary chemistry . This chemical approach ensures high diastereoselectivity (


), scalability, and access to both 

and

enantiomers simply by selecting the appropriate sulfinamide auxiliary.

Key Advantages of this Protocol:

  • Stereocontrol:

    
     ee via reagent-controlled asymmetric induction.
    
  • Scalability: Avoids cryogenic temperatures (

    
    C) often required by organolithium routes.
    
  • Safety: Utilizes 3-nitrobenzaldehyde as a stable precursor, reducing the aniline moiety only in the final step to prevent oxidative degradation and catalyst poisoning.

Retrosynthetic Analysis & Strategy

To achieve high optical purity, we employ a Sulfinimine-Mediated Asymmetric Strecker Reaction . The chiral information is introduced early via the condensation of commercially available


-tert-butanesulfinamide with 3-nitrobenzaldehyde.

Retrosynthesis Figure 1: Retrosynthetic disconnection of 3-Aminophenylglycine via Ellman Auxiliary. Target Target: (S)-3-Aminophenylglycine (High Value Scaffold) Precursor1 Intermediate: (S)-3-Nitrophenylglycine Target->Precursor1 Nitro Reduction (Pd/C, H2) Precursor2 Strecker Adduct: N-Sulfinyl Amino Nitrile Precursor1->Precursor2 Acid Hydrolysis (HCl, Reflux) Imine Chiral Sulfinimine Precursor2->Imine Asymmetric Strecker (TMSCN, Catalyst) SM Starting Materials: 3-Nitrobenzaldehyde + (S)-t-Bu-Sulfinamide Imine->SM Condensation (Ti(OEt)4)

[1]

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Sulfinimine

Objective: Condense the aldehyde with the chiral auxiliary to set the stereochemical foundation.

Reagents:

  • 3-Nitrobenzaldehyde (

    
     equiv)
    
  • 
    -(-)-2-Methyl-2-propanesulfinamide (
    
    
    
    equiv)
  • Titanium(IV) ethoxide (

    
     equiv)
    
  • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Mixing: Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in dry THF (200 mL). Add

    
    -tert-butanesulfinamide (13.3 g, 110 mmol).
    
  • Catalysis: Add Ti(OEt)

    
     (45.6 g, 200 mmol) dropwise via syringe. The solution will turn slightly yellow/orange.
    
  • Reaction: Stir at room temperature (RT) for 24 hours. Monitor by TLC (Hexane/EtOAc 3:1); the aldehyde spot should disappear.

  • Quench: Pour the mixture into a vigorously stirred brine solution (200 mL). A thick white precipitate (Titanium salts) will form.

  • Workup: Filter through a Celite pad. Wash the pad with EtOAc. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Isolate the

      
      -N-(3-nitrobenzylidene)-tert-butanesulfinamide as a crystalline solid.
      
Phase 2: Diastereoselective Strecker Reaction

Objective: Nucleophilic addition of cyanide to the imine face controlled by the sulfinyl group.

Reagents:

  • Sulfinimine from Phase 1 (

    
     equiv)
    
  • TMSCN (Trimethylsilyl cyanide) (

    
     equiv) [Caution: Toxic ]
    
  • CsF (Cesium Fluoride) (

    
     equiv) or Sc(OTf)
    
    
    
    (
    
    
    equiv)
  • Solvent: THF or DCM at

    
    C
    

Procedure:

  • Cooling: Dissolve the sulfinimine in dry THF and cool to

    
    C.
    
  • Addition: Add TMSCN dropwise. Then add the catalyst (CsF or Lewis Acid).

  • Equilibration: Stir at

    
    C for 4 hours, then allow to warm to RT overnight.
    
  • Mechanism: The sulfinyl group blocks one face of the imine, forcing the cyanide to attack from the opposite side, creating the chiral center.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Data Check:

    
    H NMR should show a single diastereomer (
    
    
    
    ). If lower, recrystallize from Hexane/CH
    
    
    Cl
    
    
    .
Phase 3: Hydrolysis and Nitro Reduction

Objective: Remove the auxiliary/nitrile to reveal the amino acid and reduce the nitro group to aniline.

Procedure:

  • Hydrolysis: Dissolve the Strecker adduct in

    
     HCl and reflux for 6–12 hours. This converts the nitrile (
    
    
    
    ) to the acid (
    
    
    ) and cleaves the sulfinyl group (
    
    
    ) to the amine (
    
    
    ).
    • Result: 2-Amino-2-(3-nitrophenyl)acetic acid hydrochloride.

  • Reduction: Dissolve the crude nitro-amino acid in MeOH/Water (1:1). Add

    
     Pd/C catalyst.
    
  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Isolation: Filter off the catalyst. Concentrate the filtrate.

  • Final Purification: Ion-exchange chromatography (Dowex 50W) or Preparative HPLC.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual Inspection
Purity (HPLC)

C18 Column, 0.1% TFA in Water/MeCN
Enantiomeric Excess

ee
Chiral HPLC (Crownpak CR(+))
Identity (MS)

Da
ESI-MS
Residual Solvent

ppm
GC-Headspace

Chiral HPLC Method (Protocol):

  • Column: Daicel Crownpak CR(+) (150 mm

    
     4.0 mm).
    
  • Mobile Phase: pH 1.5 Perchloric Acid solution (aq).

  • Temp:

    
    C.
    
  • Detection: UV 210 nm.

  • Rationale: The Crownpak column is specific for underivatized amino acids. The crown ether coordinates the ammonium ion of the amino acid.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Figure 2: Process Workflow and Quality Control Checkpoints Start Start: 3-Nitrobenzaldehyde Step1 Step 1: Imine Formation (Ti(OEt)4, Sulfinamide) Start->Step1 Check1 QC: Imine Purity (TLC/NMR) Step1->Check1 Check1->Step1 Fail (Reprocess) Step2 Step 2: Strecker Rxn (TMSCN, -78C) Check1->Step2 Pass Check2 QC: Diastereomer Ratio (>95:5?) Step2->Check2 Recryst Recrystallize Check2->Recryst No Step3 Step 3: Hydrolysis (6N HCl) Check2->Step3 Yes Recryst->Step3 Step4 Step 4: Hydrogenation (Pd/C, H2) Step3->Step4 Final Final Product: 3-APG Step4->Final

Applications & Derivatization

The 3-aminophenylglycine scaffold is rarely used as a "naked" amino acid. It is typically derivatized at two distinct points:

  • 
    -Amine (N1):  Incorporated into the peptide backbone.
    
  • Meta-Aniline (N2): Used for side-chain functionalization.

Common Derivatizations:

  • Ureas/Carbamates: Reaction of the meta-aniline with isocyanates to create urea linkages (common in thrombin inhibitors to reach the S1 specificity pocket).

  • Fluorophores: Attachment of FITC or Dansyl chloride to the meta-aniline for biological probing.

References

  • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904.[1] Link

  • Davis, F. A., et al. (2005). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 70(14), 5413-5419. Link

  • MedChemExpress. (2023). "2-Amino-2-(3-chlorophenyl)acetic acid Product Information." (Analogous scaffold reference). Link

  • Sigma-Aldrich. (2023). "Ellman's Sulfinamides Application Note." Link

  • PubChem. (2023). "Compound Summary: (2R)-Amino(3-aminophenyl)acetic acid." Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for "2-Amino-2-(3-aminophenyl)acetic acid"

Technical Support Guide: Purification of 2-Amino-2-(3-aminophenyl)acetic acid Case ID: PUR-3APG-001 Topic: Downstream Processing & Purity Optimization Assigned Scientist: Senior Application Scientist, Separation Technolo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2-Amino-2-(3-aminophenyl)acetic acid

Case ID: PUR-3APG-001 Topic: Downstream Processing & Purity Optimization Assigned Scientist: Senior Application Scientist, Separation Technologies

Executive Summary

2-Amino-2-(3-aminophenyl)acetic acid (3-aminophenylglycine) presents a unique purification challenge due to its amphoteric nature and the oxidative instability of the aniline moiety. Unlike standard aliphatic amino acids, the presence of the aromatic amine introduces a secondary basic site (


) and a susceptibility to rapid browning (oxidation).

This guide prioritizes Isoelectric Precipitation for bulk purification, followed by Recrystallization for isomer/color removal. We address the most common failure modes: low recovery due to incorrect pH targeting and persistent discoloration.

Part 1: Bulk Purification via Isoelectric Precipitation

User Question: I synthesized the crude material, but I am struggling to isolate it from the reaction mixture. It either stays in solution or comes out as a sticky gum. How do I get a clean powder?

Scientist Response: The "gum" formation typically indicates trapped inorganic salts or an incorrect pH endpoint. Because this molecule is a zwitterion, its solubility is lowest at its isoelectric point (pI). For 3-aminophenylglycine, the pI is not a single sharp point but a range where the net charge is zero.[1][2]

The Mechanism:

  • Acidic Solubilization: At pH < 2, both amine groups (alpha-amine and aniline) and the carboxylic acid are protonated. The molecule is a dication (

    
    ) and highly soluble.
    
  • The Neutral Window: As you raise the pH, the carboxylic acid deprotonates first (

    
    ), followed by the aniline ammonium group (
    
    
    
    ). The alpha-amine remains protonated until pH ~9.
  • Target pH: The zwitterionic (neutral) form dominates between pH 5.0 and 7.5. This is your precipitation window.

Protocol:

  • Dissolution: Dissolve crude solid in minimum 2M HCl. Filter any insoluble mechanical impurities.

  • Charcoal Treatment (Critical): Add Activated Carbon (5% w/w) to the acidic solution. Stir for 30 min to adsorb oxidized aniline oligomers. Filter through Celite.

  • Neutralization: Slowly add 5M Ammonia or NaOH dropwise.

    • Watchpoint: Do not overshoot pH 8, or the molecule will become anionic (soluble).

  • Aging: Once pH 6.5 is reached, cool to 4°C and stir for 2-4 hours. This transforms the amorphous "gum" into a crystalline lattice.

Troubleshooting Table:

Observation Root Cause Corrective Action
Oiling out / Gumming Rapid neutralization or high salt conc. Re-acidify, dilute with water (20%), and neutralize slowly (over 1 hr).
Low Yield pH > 8.0 or pH < 4.0 Readjust pH strictly to 6.2 – 6.8.

| High Ash Content | Trapped NaCl/NH4Cl | Wash filter cake with ice-cold water (3x) to displace mother liquor. |

Part 2: Removing Color Impurities (Oxidation Control)

User Question: My product turns brown upon drying. How do I prevent this discoloration?

Scientist Response: The brown color is characteristic of aniline oxidation products (azo/azoxy coupling). Phenylglycine derivatives are particularly sensitive to air oxidation when wet.

Protocol Improvements:

  • Degassing: Use degassed water (sparged with

    
    ) for all recrystallization steps.
    
  • Antioxidant Additive: Add 0.1% Sodium Bisulfite (

    
    )  or Ascorbic Acid to the crystallization solvent. This acts as a scavenger for dissolved oxygen.
    
  • Drying: Never oven-dry this compound in air. Use a Vacuum Oven at 40°C with a nitrogen bleed, or lyophilize.

Part 3: High-Purity Recrystallization

User Question: Precipitation gave me 95% purity, but I need >99% for analytical standards. What solvent system works best?

Scientist Response: Standard alcohol recrystallization often fails because zwitterions are insoluble in pure ethanol. You need a Binary Solvent System that manipulates the dielectric constant.

Recommended System: Water/Ethanol (1:3 v/v)

Step-by-Step Workflow:

  • Suspend the crude solid in hot water (80°C) . Add just enough water to dissolve it (approx. 10-15 mL per gram).

  • Optional: Perform a hot filtration if particulates remain.

  • While hot, slowly add Ethanol (anti-solvent) until slight turbidity persists.

  • Add a few drops of water to clear the turbidity.

  • Allow to cool slowly to room temperature, then refrigerate. Rapid cooling traps impurities.

Part 4: Visualizing the Purification Logic

The following diagram illustrates the charge-state transitions that dictate the purification strategy.

PurificationLogic Acid Acidic Solution (pH < 2) Soluble Dication (+2) (NH3+, NH3+, COOH) Zwitterion Target pH (6.0 - 7.0) Insoluble Zwitterion (0) (NH3+, NH2, COO-) Acid->Zwitterion Add Base (NaOH/NH3) Deprotonate COOH & Aniline Base Basic Solution (pH > 10) Soluble Anion (-1) (NH2, NH2, COO-) Base->Zwitterion Add Acid (HCl) Protonate Alpha-Amine Precipitation Precipitation Event (Product Isolation) Zwitterion->Precipitation Cooling & Aging Impurities Impurities Remain in Mother Liquor (Salts, colored byproducts) Precipitation->Impurities Filtration

Caption: Charge-state manipulation diagram showing the "Target pH" window where the molecule becomes neutral and precipitates, separating from ionic impurities.

Part 5: Analytical Verification

User Question: How do I verify the identity and purity?

Scientist Response:

  • HPLC: Use a C18 column with ion-pairing agents.

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile. The low pH suppresses the carboxylic acid ionization, improving retention.

  • NMR: Dissolve in

    
     + 
    
    
    
    . The acidic environment ensures solubility for the NMR sample.
    • Key Signal: Look for the singlet (or slight split) of the alpha-proton (

      
      -CH) around 5.0-5.5 ppm.
      

References

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

    • Context: Fundamental calculation of pI for amino acids with three ionizable groups.
  • Bedair, A. H., et al. (2006).[3] Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.[3][4] Acta Pharm, 56, 273–284.[3][4] Retrieved from [Link]

    • Context: Protocols for recrystallization and handling of aminophenylacetic acid derivatives, specifically using benzene/ethanol systems and acid-base precipit
  • MIT Digital Lab Techniques. (2010). Recrystallization.[3][5][6] Retrieved from [Link]

    • Context: General theory on solvent selection and inducing crystallization in difficult zwitterionic compounds.

Sources

Optimization

Common side reactions in "2-Amino-2-(3-aminophenyl)acetic acid" synthesis and how to avoid them

The following guide serves as a specialized Technical Support Center for researchers synthesizing 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine ). This guide prioritizes the Nitration-Reduction...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine ).

This guide prioritizes the Nitration-Reduction Route starting from Phenylglycine. This pathway is frequently recommended over the Strecker synthesis in non-industrial settings to avoid the handling of hazardous cyanides, though it introduces specific challenges regarding regioselectivity and reduction fidelity.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Process Optimization

Core Synthesis Workflow & Logic

Before addressing failures, we must establish the "Golden Path"—the validated protocol against which deviations are measured.

The Recommended Route: Electrophilic Aromatic Substitution & Hydrogenation

  • Precursor: DL-Phenylglycine (or enantiopure if chiral retention is not required/managed).

  • Step 1 (Nitration): Controlled nitration using

    
     to install the nitro group at the meta position.
    
    • Mechanism:[1][2][3][4][5][6][7] The protonated

      
      -ammonium group (
      
      
      
      ) and the carboxylic acid (
      
      
      ) are both meta-directing, directing the electrophile (
      
      
      ) primarily to the 3-position.
  • Step 2 (Reduction): Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) to convert the nitro group to an amine.
Process Flow Diagram

SynthesisFlow Start Phenylglycine (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Nitration Electrophilic Subst. Inter 3-Nitrophenylglycine (Intermediate) Nitration->Inter Meta-isomer favored Reduction Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter->Reduction Nitro -> Amine Product 3-Aminophenylglycine (Target) Reduction->Product Isolation @ pI

Figure 1: Validated synthesis pathway for 3-aminophenylglycine minimizing cyanide exposure.

Troubleshooting Guide: Common Failure Modes

Select the issue that best matches your observation.

Case Ticket #101: "My product turned dark brown/black during drying."

Diagnosis: Oxidative Instability of the Aniline Moiety. The 3-amino group (aniline derivative) is electron-rich and prone to oxidation by atmospheric oxygen, especially when wet or in solution at neutral/basic pH. This leads to the formation of quinoid-like oligomers (aniline blacks).

Corrective Actions:

  • Atmosphere Control: Perform the final filtration and drying under an inert atmosphere (

    
     or 
    
    
    
    ) if possible.
  • Acidic Stabilization: Store the product as the dihydrochloride salt rather than the free zwitterion. The protonated anilinium ion is resistant to oxidation.

    • Protocol: Dissolve the crude zwitterion in

      
       and lyophilize or concentrate to crystallize the salt.
      
  • Light Protection: Wrap drying vessels in aluminum foil; light accelerates photo-oxidation of aromatic amines.

Case Ticket #102: "Yield is low ( < 40%) after the nitration step."

Diagnosis: Solubility Loss or Regioisomer Loss. 3-Nitrophenylglycine is a zwitterion. If the pH of the workup is not precisely controlled, the molecule remains soluble in the aqueous mother liquor (as a cation at low pH or anion at high pH) and is washed away.

Corrective Actions:

  • Isoelectric Precipitation: The pI (isoelectric point) of the nitro-intermediate is approximately pH 2.5–3.0 .

    • Check: Did you neutralize to pH 7? If so, you may have solubilized it as a carboxylate salt.

    • Fix: Adjust the quenching mixture to pH 2.5–3.0 exactly to maximize precipitation.

  • Temperature Control: If the nitration ran above 10°C, you likely formed significant ortho-isomer or dinitro-species, which are more soluble or oily and lost during filtration.

Case Ticket #103: "NMR shows a mixture of isomers after Step 1."

Diagnosis: Regioselectivity Failure. While the meta position is electronically favored, the ortho position (2-position) is statistically possible, especially if the reaction exotherms.

Corrective Actions:

  • Thermal Management: The addition of phenylglycine to

    
     is extremely exothermic. The internal temperature must never exceed 5°C  during addition. Higher temperatures increase the energy available to overcome the activation barrier for ortho-substitution.
    
  • Purification: Recrystallize the 3-nitrophenylglycine from water/ethanol before reduction. Do not carry the mixture forward; separating the diamine isomers later is far more difficult.

Case Ticket #104: "Incomplete reduction: Nitroso intermediates detected."

Diagnosis: Catalyst Poisoning or Hydrogen Starvation. Aromatic nitro reduction can stall at the hydroxylamine (


) or nitroso (

) stage if the catalyst is deactivated or

pressure is insufficient.

Corrective Actions:

  • Sulfur Poisoning: If you used

    
     in Step 1 and didn't wash the intermediate thoroughly, residual sulfate/sulfite can poison the Pd/C catalyst. Ensure the intermediate is sulfate-free (barium chloride test) or use extra catalyst.
    
  • Switch Reductant: If catalytic hydrogenation fails, switch to Fe/HCl (Béchamp reduction) . This method is robust, insensitive to sulfur trace, and highly specific for nitro groups.

Deep Dive: Side Reaction Mechanisms

Understanding how the molecule breaks is the key to preventing it.

SideReactions Target Target: 3-Aminophenylglycine Oxidation Side Rxn A: Oxidation (Formation of Azo/Azoxy dimers) Target->Oxidation Air/Light exposure (pH > 5) OverNitration Side Rxn B: Over-Nitration (Formation of 2,5-dinitro species) Target->OverNitration Excess HNO3 Temp > 20°C Decarboxylation Side Rxn C: Decarboxylation (Loss of CO2 -> 3-nitrobenzylamine) Target->Decarboxylation Thermal stress (Reflux in acid) Prev_Ox Prevention: Store as HCl salt Use Inert Atmosphere Oxidation->Prev_Ox Prev_Nit Prevention: Stoichiometric HNO3 Keep T < 5°C OverNitration->Prev_Nit Prev_Dec Prevention: Avoid prolonged boiling in dilute acid Decarboxylation->Prev_Dec

Figure 2: Mechanistic map of common degradation pathways and preventative measures.

Detailed Mechanism of Side Reactions[6]
  • Oxidative Dimerization: The free aniline amine can undergo radical coupling to form azo linkages (

    
    ) or polymerized "tars." This is accelerated by basic pH where the amine is unprotonated.
    
  • Decarboxylation: Phenylglycines are benzylic amino acids. The bond between the alpha-carbon and the carboxyl group is weakened by the electron-withdrawing phenyl ring. Heating in strong acid can lead to loss of

    
    , yielding the corresponding benzylamine.
    
  • Cyclization (Hydantoin Formation): If urea or cyanates are present (from impure reagents), the diamine can cyclize to form hydantoins, which are stable and difficult to hydrolyze back.

Validated Protocol Data

Table 1: Critical Process Parameters (CPP)
ParameterRangeCriticalityConsequence of Deviation
Nitration Temp -5°C to 5°CHigh Formation of ortho-isomer; dinitration; safety risk (exotherm).
Nitration Stoichiometry 1.05 - 1.10 eq

Medium< 1.0: Low conversion. > 1.2: Dinitration.[3]
Quenching pH 2.5 - 3.0High Loss of product in filtrate (solubility window).
Reduction Pressure 1 - 3 bar (

)
MediumLow pressure leads to slow reaction and hydroxylamine accumulation.
Drying Temp < 40°C (Vacuum)MediumThermal decarboxylation or oxidation.
Table 2: Comparative Solubility Profile (Estimated)
Solvent3-Aminophenylglycine (Zwitterion)3-Aminophenylglycine (2HCl Salt)
Water (pH 7) Low (~5 mg/mL)High (> 100 mg/mL)
Water (pH 1) High (Soluble Cation)High
Ethanol InsolubleSparingly Soluble
DMSO ModerateSoluble

FAQ: Expert Insights

Q: Can I use the Strecker synthesis instead? A: Yes. Starting from 3-nitrobenzaldehyde , you can react with


 to form the aminonitrile, followed by hydrolysis.
  • Pros: Avoids nitration of the amino acid (cleaner regiochemistry).

  • Cons: Requires handling cyanide; hydrolysis of the nitrile requires harsh acid reflux which may degrade the product. The nitration route is generally preferred for safety in non-specialized labs.

Q: How do I remove the inorganic salts after neutralization? A: This is the hardest part of amino acid synthesis.

  • Precipitation: Rely on the low solubility at the isoelectric point (pH ~6-7 for the diamine, but pH ~3 for the nitro-precursor).

  • Ion Exchange: Use a cation exchange resin (e.g., Dowex 50W). Load the crude mixture at pH 2, wash with water to remove salts, and elute the amino acid with dilute

    
    . This is the most effective purification method.
    

Q: Why is my melting point lower than the literature value? A: Phenylglycines decompose rather than melt. The "melting point" is actually a decomposition point, which varies heavily with heating rate and trace salt contamination. Rely on HPLC purity and NMR rather than melting point for characterization.

References

  • Source for the nitration protocol and yield d
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved March 5, 2026, from [Link]

    • Source for mechanistic details on Strecker synthesis side reactions.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13089335, (2R)-Amino(3-aminophenyl)acetic acid. Retrieved March 5, 2026, from [Link]

    • Source for physicochemical properties and identifiers.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved March 5, 2026, from [Link]

    • Source for general amino acid side chain reactivity.

Sources

Troubleshooting

"2-Amino-2-(3-aminophenyl)acetic acid" stability issues and degradation products

Topic: Stability Issues, Degradation Products, and Troubleshooting Target Audience: Researchers, Formulation Scientists, and QC Analysts Document ID: TSC-APG-2026-03 Executive Summary & Compound Profile Compound: 2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues, Degradation Products, and Troubleshooting Target Audience: Researchers, Formulation Scientists, and QC Analysts Document ID: TSC-APG-2026-03

Executive Summary & Compound Profile

Compound: 2-Amino-2-(3-aminophenyl)acetic acid Synonyms: 3-Aminophenylglycine;


-Amino-3-aminophenylacetic acid
CAS Registry Number:  4885-82-9 (R-isomer), 14338-36-4 (Racemic)
Chemical Class:  Non-proteinogenic amino acid / Phenylglycine derivative

Technical Overview: This compound is a critical chiral building block, often used in the synthesis of semi-synthetic antibiotics and peptide mimetics. However, it presents a "perfect storm" of stability challenges:

  • Aniline Moiety: The electron-rich aromatic amine at the meta position is highly susceptible to oxidative coupling and color formation.

  • Benzylic

    
    -Proton:  The hydrogen atom at the chiral center is activated by both the phenyl ring and the carbonyl group, making it prone to abstraction and subsequent racemization , especially in basic media.
    
  • Phenylglycine Backbone: Like all phenylglycines, it is thermodynamically predisposed to decarboxylation under thermal or oxidative stress.

Troubleshooting Guide (Q&A Format)

Category A: Visual Changes & Solubility

Q1: My white powder has turned beige/brown after storage. Is it still usable? Diagnosis: Oxidative Degradation (Aniline Coupling) Mechanism: The 3-amino group (aniline) undergoes auto-oxidation when exposed to atmospheric oxygen and trace moisture. This generates radical cations that polymerize into azo-dimers or quinone-imine species. These impurities have high extinction coefficients, meaning even trace amounts (<0.5%) can cause significant discoloration. Action:

  • Check Purity: Run an HPLC analysis. If purity is >98%, the color is likely superficial.

  • Purification: If purity is compromised, recrystallization from water/ethanol with a small amount of activated charcoal or sodium bisulfite (antioxidant) may recover the material.

  • Prevention: Store under argon/nitrogen at -20°C.

Q2: The compound precipitates out of my buffer solution (pH 7.0) over time. Diagnosis: Isoelectric Precipitation & Oligomerization Mechanism: [1][2]

  • Isoelectric Point (pI): As a diamino-monocarboxylic acid, the zwitterionic form has low solubility near neutral pH.

  • Diketopiperazine Formation: In concentrated neutral solutions, intermolecular attack between the amine of one molecule and the ester/acid of another can form cyclic dimers (diketopiperazines) or linear oligomers, which precipitate. Action:

  • Shift pH: Maintain the solution at pH < 4 (fully protonated) or pH > 9 (fully deprotonated) to ensure charge repulsion and solubility.

  • Fresh Prep: Prepare solutions immediately before use. Do not store neutral aqueous stock solutions.

Category B: Chemical Stability & Purity

Q3: I see a new peak in my HPLC chromatogram at RRT ~0.4. What is it? Diagnosis: Decarboxylation Product (3-Aminobenzylamine) Mechanism: Phenylglycine derivatives are thermally unstable. The bond between the


-carbon and the carboxyl group is weak due to the stability of the resulting benzylic radical/anion.
  • Reaction:

    
    
    
  • Trigger: Elevated temperatures (>40°C) or presence of radical initiators (peroxides in solvents). Action:

  • Avoid Heat: Never heat solutions above 40°C during dissolution.

  • Solvent Quality: Use peroxide-free solvents (e.g., fresh THF or ether).

Q4: My enantiomeric excess (ee%) dropped from 99% to 92% after overnight reaction. Diagnosis: Base-Catalyzed Racemization Mechanism: The


-proton is acidic (

, lower than alkyl amino acids). In the presence of a base (e.g., TEA, DIPEA) or even in polar aprotic solvents (DMF/DMSO), this proton is removed, forming a planar enolate intermediate that reprotonates non-stereoselectively. Action:
  • Base Selection: Use sterically hindered, non-nucleophilic bases (e.g., Hunig’s base) only if necessary, and keep temperatures low (<0°C).

  • Protecting Groups: If possible, protect the

    
    -amine as a carbamate (Boc/Fmoc) before exposing the phenyl ring amine to harsh conditions.
    

Degradation Pathways & Mechanisms[3]

The following diagram illustrates the three primary degradation routes for 2-Amino-2-(3-aminophenyl)acetic acid.

DegradationPathways Parent 2-Amino-2-(3-aminophenyl)acetic acid (Parent Compound) Oxidation Oxidative Coupling (Azo Dimers / Quinones) Parent->Oxidation O2 / Light / Moisture (Aniline oxidation) Decarb Decarboxylation (3-Aminobenzylamine) Parent->Decarb Heat (>40°C) / Peroxides (Loss of CO2) Racem Racemization (R/S Mixture) Parent->Racem Basic pH / Polar Solvents (Enolization)

Caption: Primary degradation pathways. Blue: Parent; Red: Oxidation (Color change); Yellow: Thermal breakdown; Green: Stereochemical loss.

Analytical Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to separate the parent from degradation products.[3]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl)
Temperature 25°C (Do NOT heat column)

Expected Retention Times (Relative):

  • Decarboxylated Product: ~0.4 - 0.6 (More polar due to loss of COOH, but amine makes it basic; elution depends on pH). Correction: Benzylamines are often retained longer than amino acids on C18 due to hydrophobicity, but at low pH, the dicationic nature might shift it. Expect distinct separation.

  • Parent Compound: 1.0 (Reference)

  • Oxidized Dimers: >1.5 (Highly hydrophobic, late eluting)

Protocol 2: Forced Degradation Study (Stress Testing)

Perform this to validate your analytical method.

  • Acid Stress: Dissolve 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours. (Checks hydrolysis/decarboxylation).

  • Base Stress: Dissolve 1 mg/mL in 0.1 M NaOH. Stir at RT for 2 hours. (Checks racemization/oxidation). Note: Solution will likely turn dark.

  • Oxidative Stress: Add 3%

    
     to solution.[4] Stir at RT for 1 hour. (Checks aniline oxidation).
    

Troubleshooting Logic Tree

Troubleshooting Start Start: Identify Issue Visual Visual Change? Start->Visual Performance Performance Issue (Low Yield/Purity) Start->Performance Color Color Change (Brown/Black) Visual->Color Yes Precip Precipitation (Cloudiness) Visual->Precip Yes Oxidation Cause: Oxidation of Aniline Color->Oxidation Isoelectric Cause: pH near pI (~6-7) or Oligomerization Precip->Isoelectric HPLC Check HPLC Performance->HPLC Action1 Action: Recrystallize with Na-bisulfite or Charcoal Oxidation->Action1 Action2 Action: Adjust pH < 4 or > 9 Use fresh solutions Isoelectric->Action2 NewPeak New Peak (Early/Late)? HPLC->NewPeak EE_Drop Loss of Optical Rotation? HPLC->EE_Drop DecarbNode Cause: Decarboxylation (Thermal instability) NewPeak->DecarbNode RacemNode Cause: Racemization (Base catalyzed) EE_Drop->RacemNode

Caption: Diagnostic workflow for identifying stability issues.

References

  • PubChem. (2025).[2] (2R)-Amino(3-aminophenyl)acetic acid (CID 13089335).[5] National Library of Medicine. Retrieved from [Link]

  • Kapetanovic, I. M., et al. (2002). Non-oxidative decarboxylation of glycine derivatives by a peroxidase. Journal of the American Chemical Society.[6] Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Photochemical decarboxylation of phenylglycine derivatives. RSC Advances. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for "2-Amino-2-(3-aminophenyl)acetic acid" coupling

The following technical guide is designed for researchers and process chemists working with 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine or 3-Am-Phg). This molecule presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine or 3-Am-Phg).

This molecule presents a "perfect storm" of peptide chemistry challenges: it is a phenylglycine derivative (highly prone to racemization) and it is heterobifunctional (containing both an aliphatic


-amine and an aromatic aniline).

Executive Summary & Strategic Overview

The coupling of 2-Amino-2-(3-aminophenyl)acetic acid requires a deviation from standard Fmoc/tBu protocols. Standard conditions (e.g., HBTU/DIPEA) often result in 5–20% racemization and regioselectivity errors .

The Dual Challenge
  • Racemization: Like all phenylglycine derivatives, the

    
    -proton is highly acidic due to the electron-withdrawing phenyl ring. Base-mediated abstraction leads to an achiral enolate or oxazolone intermediate.
    
  • Regioselectivity: The molecule contains two nucleophilic amines:

    • 
      -Amine:  Aliphatic, 
      
      
      
      (High Nucleophilicity).
    • 3-Aniline: Aromatic,

      
       (Low Nucleophilicity).
      
Decision Matrix: Experimental Workflow

Before starting, identify your coupling mode using the decision tree below.

G Start START: Define Role of 3-Aminophenylglycine Role_Acid Acting as ACID (C-Terminus) (Coupling to another amine) Start->Role_Acid Role_Amine Acting as AMINE (N-Terminus) (Coupling to another acid) Start->Role_Amine Protect_Both CRITICAL: Must protect BOTH amines (e.g., Fmoc-alpha / Boc-aniline) Role_Acid->Protect_Both Which_Amine Targeting which Amine? Role_Amine->Which_Amine Activation Activation Strategy: Suppress Racemization Protect_Both->Activation Rec_Cond Recommended: DIC + Oxyma Pure + Collidine (0°C for 1 hour) Activation->Rec_Cond Target_Alpha Target: Alpha-Amine Which_Amine->Target_Alpha Target_Aniline Target: Aniline (Meta) Which_Amine->Target_Aniline Cond_Alpha Standard Coupling: Alpha is 1000x more nucleophilic. pH < 6 keeps aniline unreactive. Target_Alpha->Cond_Alpha Cond_Aniline Orthogonal Protection REQUIRED: Must protect Alpha-amine (Boc/Fmoc). Requires strong activation (HATU/HOAt). Target_Aniline->Cond_Aniline

Figure 1: Strategic decision tree for selecting protection groups and coupling conditions based on the specific linkage required.

Troubleshooting Module: Preventing Racemization

The most frequent failure mode with phenylglycines is the loss of chiral purity. This occurs primarily during the activation step of the carboxylic acid.

The Mechanism of Failure

When the carboxylic acid is activated (e.g., by HBTU), the adjacent carbonyl oxygen can attack the activated center, forming an oxazolone . The


-proton on the oxazolone is highly acidic and is easily removed by tertiary bases (DIPEA/TEA), destroying chirality.
Optimized Protocol: The "Low-Base" Approach

To minimize racemization, you must avoid strong bases and highly reactive uronium salts (like HATU) if possible.

Recommended Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

  • Base: sym-Collidine (2,4,6-Trimethylpyridine). It is weaker and more sterically hindered than DIPEA, preventing proton abstraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the protected amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).

  • Cooling: Chill the solution to 0°C (ice bath).

  • Activation: Add DIC (1.0 eq) dropwise.

  • Base Addition: Add Collidine (1.0 eq) only if necessary (e.g., if using a salt form like HCl). If using the free acid, omit the base entirely.

  • Pre-activation: Allow to activate for 2–3 minutes (no longer).

  • Coupling: Add the mixture to the resin/amine component.[2][3]

  • Time: React for 60 minutes at 0°C, then warm to RT for 30 minutes.

Comparative Data: Racemization Rates

Data aggregated from comparative studies on phenylglycine derivatives [1, 2].[3]

Coupling SystemBase UsedSolventEst.[2][3][4][5] Racemization (DL %)Verdict
HATU / HOAt DIPEA (2 eq) DMF15 – 28% Avoid
HBTU / HOBtDIPEA (2 eq)DMF10 – 18%High Risk
DIC / HOBtNoneDCM/DMF2 – 5%Acceptable
DIC / Oxyma Collidine (1 eq) DCM/DMF < 0.5% Recommended

Troubleshooting Module: Regioselectivity

Users often ask: "I want to couple to the alpha-amine, but the aniline reacted instead. Why?" or "How do I force the reaction on the aniline?"

The Nucleophilicity Gap

The chemical behavior of the two amines is vastly different:

  • Alpha-Amine: Aliphatic. High electron density. Unhindered.

  • Aniline (3-position): Aromatic. Lone pair delocalized into the ring. Significantly less reactive.

Scenario A: Coupling TO the Alpha-Amine

Goal: Attach an amino acid to the


-position while leaving the aniline free.
  • Risk: Low.[1] The aliphatic amine reacts 100–1000x faster.

  • Protocol: Perform coupling at pH 5.5–6.0 . At this pH, the aniline is largely unreactive, while the aliphatic amine remains nucleophilic enough to react.

  • Caution: Avoid large excesses of activated ester, which might eventually force reaction with the aniline.

Scenario B: Coupling TO the Aniline

Goal: Functionalize the side chain (3-position).

  • Risk: High. The

    
    -amine will intercept the reagent immediately if exposed.
    
  • Requirement: The

    
    -amine MUST be protected  (e.g., Boc, Fmoc, or Cbz).[6]
    
  • Protocol:

    • Protect

      
      -amine.
      
    • Use a high-activity coupling agent (e.g., HATU or COMU ) because anilines are poor nucleophiles.

    • Use microwave heating (50°C) if the aniline is sluggish, but be wary of protecting group stability.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis for this molecule? A: Use extreme caution. While microwave energy accelerates coupling, it drastically increases the rate of racemization for phenylglycines. If you must use microwave (e.g., for difficult sequences), use DIC/Oxyma and limit the temperature to 50°C max for short bursts (5 min).

Q2: My product is precipitating during the reaction. What should I do? A: Phenylglycine derivatives are prone to


-sheet aggregation (similar to Valine/Isoleucine).
  • Solution 1: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use a binary mixture of DMF/DCM.

  • Solution 2: Add chaotropic salts like LiCl (0.4M) or KSCN to the coupling mixture to disrupt hydrogen bonding.

Q3: Which protecting group strategy is best for the aniline? A: If you need to keep the aniline inert throughout a long synthesis:

  • Fmoc-SPPS: Use Boc protection for the aniline (removed during global cleavage with TFA).

  • Boc-SPPS: Use Cbz (Z) or 2-Cl-Z for the aniline (requires HF or Hydrogenation to remove).

Q4: I see a "double addition" mass peak (+ amino acid x2). Why? A: This indicates that your protection strategy failed, and both the


-amine and the aniline reacted. Verify that your starting material was fully protected at the non-target amine.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal.[1]

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem Technical Support. OxymaPure vs.

Sources

Troubleshooting

Technical Support Center: 2-Amino-2-(3-aminophenyl)acetic acid (3-Aminophenylglycine)

Topic: Troubleshooting guide for "2-Amino-2-(3-aminophenyl)acetic acid" experiments Welcome to the Technical Support Center for 2-Amino-2-(3-aminophenyl)acetic acid (CAS No. 90271-39-9).

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting guide for "2-Amino-2-(3-aminophenyl)acetic acid" experiments

Welcome to the Technical Support Center for 2-Amino-2-(3-aminophenyl)acetic acid (CAS No. 90271-39-9). As a highly specialized unnatural amino acid, 3-aminophenylglycine presents unique challenges in synthetic applications, primarily due to its dual-amine functionality and its high propensity for alpha-carbon epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, stereopure incorporation of this residue into your peptide sequences or small-molecule libraries.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my unprotected 2-Amino-2-(3-aminophenyl)acetic acid completely insoluble in standard organic solvents (DMF, DCM, THF)?

Causality: The unprotected molecule exists as a highly polar zwitterion. The aliphatic


-amino group (pKa ~9.0) is protonated, and the carboxylic acid (pKa ~2.0) is deprotonated. Furthermore, the meta-amino group (an aniline derivative, pKa ~4.6) participates in extensive intermolecular hydrogen bonding, creating a rigid crystal lattice.
Solution:  Do not attempt to dissolve the free amino acid directly in anhydrous organic solvents. Instead, suspend it in a mixed aqueous/organic system (e.g., 1:1 Dioxane/10% aqueous 

) to disrupt the zwitterionic network prior to derivatization.
Q2: I need to selectively protect the -amino group with Fmoc, leaving the meta-amino group free for later functionalization. How can I prevent bis-Fmoc formation?

Causality: Selective protection relies on the distinct nucleophilicities of the two amines. The aliphatic


-amine is significantly more nucleophilic than the aromatic meta-amine. However, if the pH is too high or a strong base (like NaOH) is used, the meta-amine will also become sufficiently nucleophilic to react with Fmoc-OSu.
Solution:  Maintain the reaction pH strictly between 8.0 and 8.5 using a mild base like Sodium Bicarbonate (

). At this pH, the

-amine is partially free-based and reactive, while the meta-amine remains largely unreactive toward mild acylating agents.
Q3: During Solid-Phase Peptide Synthesis (SPPS), I am observing up to 50% racemization (epimerization) when coupling Fmoc-3-aminophenylglycine. What is driving this?

Causality: Phenylglycine derivatives are notoriously prone to base-catalyzed racemization. The electron-withdrawing nature of the adjacent phenyl ring significantly increases the acidity of the


-proton[1]. During the activation and coupling step, the use of standard strong bases (like DIPEA, pKa 10.1) abstracts this 

-proton, forming a planar, resonance-stabilized enolate intermediate[2]. Upon reprotonation, the stereochemical integrity is destroyed, yielding a mixture of D- and L-diastereomers. Solution: The base-catalyzed coupling step—not the Fmoc deprotection step—is the critical juncture for epimerization[2]. You must switch to weaker bases and highly efficient coupling reagents (see Protocol 2).

Part 2: Experimental Protocols & Self-Validating Workflows

Protocol 1: Selective Fmoc Protection of the -Amino Group

Objective: Synthesize Fmoc-3-amino-phenylglycine with >95% selectivity.

  • Dissolution: Suspend 10 mmol of 2-Amino-2-(3-aminophenyl)acetic acid in 20 mL of 10% aqueous

    
     and 20 mL of 1,4-Dioxane. Stir vigorously until a clear solution forms.
    
    • Rationale:

      
       buffers the solution to ~pH 8.3, ensuring only the 
      
      
      
      -amine is nucleophilic.
  • Fmoc Addition: Dissolve 9.5 mmol of Fmoc-OSu (0.95 eq to prevent over-reaction) in 10 mL of Dioxane. Add dropwise to the reaction mixture over 30 minutes at 0°C.

    • Rationale: Slow addition at low temperature minimizes the local concentration of the acylating agent, preventing off-target meta-amine acylation.

  • Reaction & Workup: Stir for 2 hours at room temperature. Acidify to pH 3.0 using 1M HCl, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

    
    , and concentrate.
    
  • System Validation: Analyze the crude product via LC-MS.

    • Success Metric: Major peak at

      
       (Mono-Fmoc).
      
    • Failure Metric: Peak at

      
       indicates bis-Fmoc formation (pH was too high or excess Fmoc-OSu was used).
      
Protocol 2: Low-Epimerization SPPS Coupling of Phenylglycine Derivatives

Objective: Couple Fmoc-protected 3-aminophenylglycine to a resin-bound peptide with <2% racemization.

  • Reagent Selection: Replace standard HATU/DIPEA with DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and TMP (2,4,6-Trimethylpyridine)[2].

    • Rationale: TMP (pKa 7.4) is a much weaker base than DIPEA (pKa 10.1) and provides enhanced steric shielding, preventing

      
      -proton abstraction[2]. DEPBT allows for efficient coupling without requiring a strong base.
      
  • Activation: In a vial, dissolve 3 eq of Fmoc-3-amino(Boc)phenylglycine and 3 eq of DEPBT in anhydrous DMF. Add 6 eq of TMP. Stir for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • System Validation: Perform a micro-cleavage of the resin and analyze via chiral HPLC or high-resolution RP-HPLC to confirm diastereomeric purity before proceeding to the next sequence step.

Part 3: Quantitative Data Summaries

Table 1: Impact of Coupling Conditions on Phenylglycine Racemization

Data synthesized from standard SPPS optimization studies on phenylglycine derivatives.

Coupling ReagentBase UsedBase pKaSteric HindranceObserved Epimerization (%)Recommendation
HATUDIPEA10.1Moderate30% - 50%NOT Recommended
HBTUNMM7.4Low15% - 25%Poor
DIC / OxymaNoneN/AN/A5% - 10%Acceptable for short sequences
COMUTMP7.4High< 2%Highly Recommended
DEPBTTMP7.4High< 1%Optimal

Part 4: Mechanistic & Workflow Visualizations

Protection_Workflow A 2-Amino-2-(3-aminophenyl)acetic acid (Zwitterionic, Insoluble) B Dissolution in 10% NaHCO3 / Dioxane (pH 8.3) A->B C Fmoc-OSu Addition (Selective Alpha-Amine Protection) B->C Nucleophilic differentiation D Boc2O + DMAP (Catalytic) (Meta-Amine Protection) C->D LC-MS Validation ([M+H]+ 389.2) E Fmoc-3-amino(Boc)phenylglycine (Ready for SPPS) D->E

Figure 1: Workflow for the selective orthogonal protection of 3-aminophenylglycine prior to SPPS.

Racemization_Mechanism A Fmoc-Phg Derivative (L-Enantiomer Active Ester) B Base (e.g., DIPEA) Abstracts Alpha-Proton A->B Strong Base C Planar Enolate Intermediate (Aryl-Stabilized) B->C -H+ D Non-stereoselective Reprotonation C->D +H+ E D-Enantiomer (Epimerized Product) D->E Top Face Attack F L-Enantiomer (Retained Configuration) D->F Bottom Face Attack

Figure 2: Mechanism of base-catalyzed racemization of phenylglycine derivatives during peptide coupling.

Part 5: References

1.[2] Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Source: luxembourg-bio.com. URL: 2. Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Source: rsc.org. URL: 3.[1] Title: Epimerisation in Peptide Synthesis. Source: mdpi.com. URL:

Sources

Optimization

"2-Amino-2-(3-aminophenyl)acetic acid" byproduct identification and removal

Topic: Byproduct Identification, Removal, and Handling Guide Document ID: TSH-APG-03 | Version: 2.1 Introduction: The Molecule & The Challenge 2-Amino-2-(3-aminophenyl)acetic acid (often referred to as 3-amino-DL-phenylg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Byproduct Identification, Removal, and Handling Guide Document ID: TSH-APG-03 | Version: 2.1

Introduction: The Molecule & The Challenge

2-Amino-2-(3-aminophenyl)acetic acid (often referred to as 3-amino-DL-phenylglycine) is a critical non-proteinogenic amino acid used as a chiral building block in peptide mimetics and


-lactam antibiotic synthesis.

Unlike standard phenylglycine, the presence of the meta-amino group on the phenyl ring introduces significant chemical instability. Users frequently report "yellowing" (oxidation), "stubborn peaks" (positional isomers), and difficulties in crystallization. This guide deconstructs these issues into actionable protocols.

Module 1: Diagnostic Forensics (Identification)

Before attempting purification, you must identify which byproduct is compromising your yield. The synthesis route (typically Nitration of Phenylglycine


 Reduction) dictates the impurity profile.
Common Impurity Profile
Impurity TypeLikely IdentityOrigin / CauseDetection Marker (LC-MS/NMR)
Positional Isomers 2-amino or 4-amino derivativesNon-specific nitration (Ortho/Para direction).Similar MW (166 Da), but distinct retention time. Split aromatic peaks in

H-NMR.
Intermediate 3-NitrophenylglycineIncomplete hydrogenation/reduction.MW +30 Da (196 Da). Strong UV absorbance at 254nm.
Hydrolysis Product 3-Aminomandelic acidFailed Strecker amination (if used).MW +1 Da (OH replaces NH

).
Oxidation Product Azo-dimers / QuinonesAir oxidation of aniline moiety.High MW aggregates; Sample turns yellow/brown.
Inorganic Salts Ammonium Chloride / SulfatesNeutralization steps (Acid/Base workup).Ash test; Conductvity; No UV signal.
Analytical Troubleshooting (FAQ)

Q: My HPLC shows a "shoulder" peak merging with the main product. What is it? A: This is likely the para-isomer (4-aminophenylglycine) . The meta and para isomers have very similar polarities.

  • Action: Switch to a Phenyl-Hexyl column or modify mobile phase pH. Standard C18 columns often fail to resolve these positional isomers efficiently.

Q: The product is white when filtered but turns yellow within hours. Why? A: This is oxidative instability. The free aniline amine at the meta position is electron-rich and prone to radical oxidation, forming quinoid-like impurities.

  • Action: Store under Argon. See Module 3 .

Module 2: Purification Protocols (Removal)

Visualizing the Impurity Landscape

The following diagram maps the origin of impurities based on the standard synthesis route (Nitration


 Reduction).

ImpurityMap Start Phenylglycine (Starting Material) Nitration Nitration Step (HNO3/H2SO4) Start->Nitration MetaNitro 3-Nitrophenylglycine (Major Intermediate) Nitration->MetaNitro Major Path OrthoPara 2- & 4-Nitro Isomers (Positional Impurities) Nitration->OrthoPara Side Reaction Reduction Reduction Step (H2/Pd or Fe/HCl) MetaNitro->Reduction OrthoPara->Reduction Forms Amino Isomers Target Target Molecule: 3-Aminophenylglycine Reduction->Target Complete Red. Unreduced Residual Nitro Compounds Reduction->Unreduced Incomplete Red. Azo Azo/Hydrazo Dimers (Oxidation/Coupling) Reduction->Azo Coupling Side Rxn

Figure 1: Genealogy of impurities in the synthesis of 3-aminophenylglycine.

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Removing salts and non-zwitterionic impurities.

Unlike simple amines, this molecule is a zwitterion .[1] It has two basic amines (Aniline pKa ~4.6,


-Amine pKa ~9.0) and one carboxylic acid (pKa ~2.1).
  • Target pI: Approximately 6.0 – 6.5 .

Step-by-Step:

  • Dissolution: Dissolve the crude solid in 1M HCl (pH < 2). The molecule is fully protonated (cationic) and soluble.

    • Why: This leaves insoluble neutral organic impurities behind (filter them off).

  • Neutralization: Slowly add 2M Ammonia (NH

    
    OH)  or NaOH dropwise while stirring vigorously.
    
  • The Critical Zone: Monitor pH strictly.

    • At pH 4.0 , the aniline group deprotonates.

    • At pH 6.2 , the net charge approaches zero (Zwitterion:

      
      ).
      
  • Crystallization: The solution will become cloudy. Cool to 4°C for 4 hours.

  • Filtration: Filter the precipitate. Wash with cold water (removes salts) followed by cold ethanol (removes residual water/organics).

Protocol B: Scavenging Isomers (Recrystallization)

Best for: Removing Ortho/Para isomers.

If pI precipitation fails to remove the para-isomer, utilize the solubility difference in fractional recrystallization.

  • Suspend the solid in hot water (80°C) .

  • Add Activated Charcoal (10% w/w) .

    • Why: Colored oxidation products and planar aromatic impurities adsorb strongly to carbon.

  • Filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Mechanism:[2][3][4] The meta-isomer typically crystallizes first due to packing symmetry differences compared to the ortho isomer.

Module 3: Troubleshooting & Decision Tree

Use this logic flow to determine your next step based on observation.

Troubleshooting Obs Observation: What is wrong with the product? Yellow Product is Yellow/Brown Obs->Yellow Salt High Ash Content / Hygroscopic Obs->Salt Peaks Extra Peaks in HPLC Obs->Peaks Oxidation Issue: Oxidation Yellow->Oxidation Inorganic Issue: Trapped Salts Salt->Inorganic Isomer Issue: Regioisomers Peaks->Isomer Act1 Action: Recrystallize with Activated Carbon + Argon Oxidation->Act1 Act2 Action: pI Precipitation (Wash with cold water) Inorganic->Act2 Act3 Action: Slow Cooling Recrystallization Isomer->Act3

Figure 2: Troubleshooting logic for common purity issues.

References & Authoritative Sources

  • Synthesis & Nitration Pathways:

    • Source: ChemicalBook & BenchChem Protocols.

    • Context: General procedures for nitration of phenylacetic acid derivatives and subsequent reduction.[5]

  • Zwitterion Purification (Isoelectric Focusing):

    • Source: Khan Academy / Biochemistry Standard Practice.

    • Context: Principles of pI calculation and solubility minima for amino acids.

  • Phenylglycine Strecker Synthesis:

    • Source: Frontiers in Bioengineering and Biotechnology.

    • Context: "Chemoenzymatic enantioselective synthesis of phenylglycine..." (Discusses Strecker byproducts).

  • Compound Data:

    • Source: PubChem CID 13089335.[6]

    • Context: Chemical and physical properties of (2R)-Amino(3-aminophenyl)acetic acid.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-2-(3-aminophenyl)acetic acid

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated scale-up protocols for the synthesis of 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated scale-up protocols for the synthesis of 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine). As a critical non-natural amino acid building block in drug development, its synthesis presents unique challenges in exotherm control, hydrolysis kinetics, and zwitterion isolation.

This guide is designed for process chemists and researchers transitioning this synthesis from the benchtop to the kilogram scale.

Synthetic Strategy Overview

The most scalable and economically viable route to 3-aminophenylglycine involves a three-phase approach: a Strecker multicomponent reaction, acidic hydrolysis, and catalytic hydrogenation.

G A 3-Nitrobenzaldehyde (Starting Material) B Strecker Reaction (NaCN, NH4Cl, NH3/MeOH) A->B C 2-Amino-2-(3-nitrophenyl)acetonitrile (Intermediate 1) B->C Isolate via filtration D Acidic Hydrolysis (6N HCl, Reflux) C->D E 2-Amino-2-(3-nitrophenyl)acetic acid (Intermediate 2) D->E Crystallize at pH ~2 F Catalytic Hydrogenation (H2, Pd/C, Dilute HCl) E->F G 2-Amino-2-(3-aminophenyl)acetic acid (Target Product) F->G Adjust to pI (~5.5)

Synthetic workflow for scaling up 2-Amino-2-(3-aminophenyl)acetic acid.

Troubleshooting & FAQs

Phase 1: Strecker Synthesis

Q: How do we prevent runaway exotherms and HCN gas evolution during the large-scale addition of cyanide? A: The condensation of 3-nitrobenzaldehyde with ammonia forms an imine, and the subsequent nucleophilic attack by cyanide is highly exothermic. At scale, bulk addition of NaCN leads to thermal runaway, which shifts the equilibrium toward lethal HCN off-gassing.

  • Causality: High temperatures decrease the solubility of ammonia and increase the hydrolysis rate of cyanide, destroying your reagents and creating a safety hazard.

  • Self-Validating Protocol: Dose the NaCN as an aqueous solution over 3 hours while maintaining the internal reactor temperature strictly between 15°C and 20°C. Use an in-line FTIR probe to monitor the disappearance of the imine peak (approx. 1640 cm⁻¹) to validate conversion in real-time[1].

Q: Is there an alternative to the Strecker route that avoids highly toxic cyanide gas risks at scale? A: Yes. The Bucherer-Bergs multicomponent reaction is a safer alternative for scale-up. It reacts 3-nitrobenzaldehyde with ammonium carbonate and potassium cyanide to form a hydantoin intermediate. While cyanide is still used, the reaction operates at a higher pH, significantly reducing the risk of HCN gas evolution[2].

Phase 2: Nitrile Hydrolysis

Q: Why does the acidic hydrolysis of 2-amino-2-(3-nitrophenyl)acetonitrile stall at the amide intermediate? A: The strongly electron-withdrawing meta-nitro group decreases the electron density on the benzylic carbon.

  • Causality: This inductive effect stabilizes the intermediate amide, making the carbonyl carbon significantly less susceptible to nucleophilic attack by water compared to standard aliphatic nitriles.

  • Self-Validating Protocol: Increase the acid concentration to 6N HCl and maintain a rigorous reflux (100–105°C) for at least 18 hours. Validate completion via HPLC; the amide peak must be <1% AUC before cooling the reactor[3].

Phase 3: Nitro Reduction & Isolation

Q: During catalytic hydrogenation (Pd/C), the reaction stalls prematurely. How do we prevent catalyst poisoning? A: The target molecule contains two free amino groups and a carboxylic acid. In neutral solutions, these functional groups act as bidentate ligands that strongly chelate the palladium surface, blocking active catalytic sites.

  • Causality: Unprotonated amines bind irreversibly to transition metals.

  • Self-Validating Protocol: Run the hydrogenation in a mildly acidic medium (e.g., 1N HCl). This protonates both the starting material and the product amines, preventing coordination to the Pd catalyst and increasing the solubility of the substrate. The reaction is self-validating when hydrogen uptake completely ceases at the theoretical volume.

Q: How do we effectively isolate the highly water-soluble zwitterionic product? A: 2-Amino-2-(3-aminophenyl)acetic acid is amphoteric. It exhibits maximum water solubility at low (protonated) and high (deprotonated) pH, and minimum solubility at its isoelectric point (pI).

  • Self-Validating Protocol: After filtering the Pd/C catalyst, carefully adjust the filtrate pH to exactly 5.5–6.0 using 2M NaOH. Seed the solution and cool to 4°C. The sudden drop in solubility at the pI will drive quantitative crystallization.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Amino-2-(3-nitrophenyl)acetonitrile
  • Imine Formation: Charge a jacketed reactor with 3-nitrobenzaldehyde (1.0 eq), ammonium chloride (1.5 eq), and a 7:3 mixture of Methanol/Aqueous Ammonia (28%). Stir at 20°C for 2 hours to ensure complete imine formation.

  • Cyanation: Cool the reactor to 15°C. Slowly dose a solution of Sodium Cyanide (1.2 eq) in water over 3 hours. Critical: Maintain internal temp < 20°C at all times[1].

  • Quench: Stir for an additional 12 hours. Quench the reaction with 10% aqueous sodium hypochlorite (to destroy excess cyanide) under strict pH control (>10).

  • Isolation: Filter the precipitated aminonitrile, wash with cold water (3x volumes), and dry under vacuum at 40°C.

Step 2: Hydrolysis to 2-Amino-2-(3-nitrophenyl)acetic acid
  • Suspension: Suspend the aminonitrile intermediate in 6N HCl (10 volumes).

  • Reflux: Heat the mixture to a vigorous reflux (105°C) for 18–24 hours.

  • Validation: Monitor the reaction by HPLC. Proceed only when the intermediate amide is consumed (<1% AUC).

  • Crystallization: Cool the reactor to 0°C. The hydrochloride salt of 3-nitrophenylglycine will precipitate out of the highly acidic solution.

  • Isolation: Filter the yellow powdery solid and wash with cold 2N HCl[3].

Step 3: Reduction to 2-Amino-2-(3-aminophenyl)acetic acid
  • Preparation: Dissolve the 3-nitrophenylglycine in 1N HCl (8 volumes) in a Hastelloy pressure reactor.

  • Catalyst Addition: Add 10% Pd/C (5% w/w loading relative to the substrate).

  • Purge: Purge the reactor with Nitrogen (3x to 30 psi), followed by Hydrogen (3x to 30 psi).

  • Hydrogenation: Pressurize with H₂ to 40 psi and stir at 25°C. Monitor the mass flow controller; the reaction is complete when hydrogen uptake ceases (typically 4–6 hours).

  • Filtration: Filter the mixture through a Celite pad under an inert atmosphere to remove the pyrophoric catalyst.

  • Isoelectric Precipitation: Adjust the pH of the filtrate to 5.5–6.0 using 2M NaOH. Cool to 4°C for 4 hours.

  • Final Isolation: Filter the resulting white/off-white crystals, wash with cold ethanol, and dry at 50°C under vacuum to constant weight.

Quantitative Data & Scale-Up Parameters

The following table summarizes the critical control parameters and expected yields when scaling from benchtop (100g) to pilot scale (1kg).

Reaction PhaseCritical Control ParameterSafety / Quality MetricExpected Yield (100g)Expected Yield (1kg)
Strecker Synthesis Internal Temp < 20°CHCN off-gas monitoring82% – 85%78% – 82%
Nitrile Hydrolysis Reflux at 105°C for 18h+Amide intermediate < 1% AUC75% – 80%72% – 76%
Nitro Reduction pH < 2 (e.g., 1N HCl)H₂ uptake cessation90% – 95%88% – 92%
Zwitterion Isolation pH adjustment to 5.5 – 6.0Isoelectric precipitation85% – 90%85% – 88%

References

  • Title: Multicomponent Reactions in the Last 30 Years: How are we Today? Source: SciELO URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for the validation of "2-Amino-2-(3-aminophenyl)acetic acid" purity

Executive Summary & Strategic Context 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) is a critical amphoteric intermediate often used in the synthesis of semi-synthetic antibiotics and peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) is a critical amphoteric intermediate often used in the synthesis of semi-synthetic antibiotics and peptidomimetics. Its dual-amine structure and zwitterionic nature present unique analytical challenges:

  • Polarity: High polarity leads to poor retention on standard C18 HPLC columns.

  • UV Activity: The aromatic ring allows UV detection, but lack of conjugation limits sensitivity compared to larger chromophores.

  • Isomerism: Potential for enantiomeric impurities (R vs S) and regioisomers (2-amino vs 3-amino) depending on the synthesis route.

This guide compares three distinct analytical approaches—RP-HPLC (Ion-Pairing) , qNMR , and Chiral HPLC —to provide a robust validation framework.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on field application data for phenylglycine derivatives.

FeatureMethod A: RP-HPLC (IP) Method B: qNMR Method C: Chiral HPLC
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity AssignmentEnantiomeric Excess (% ee)
Reference Standard Required (High Purity)Not Required (Internal Std used)Required for RT confirmation
Specificity High (Separates degradation products)High (Structural elucidation)Specific to Stereoisomers
LOD / Sensitivity ~0.05% (Trace analysis)~0.5 - 1.0% (Low sensitivity)~0.1%
Precision (RSD) < 1.0%< 1.0% (with proper relaxation)< 1.5%
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run LowHigh (Deuterated solvents)High (Columns)

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of drug development.

AnalyticalWorkflow Start Sample: 2-Amino-2-(3-aminophenyl)acetic acid Decision Validation Goal? Start->Decision Route_QC Routine Batch Release (Purity & Impurities) Decision->Route_QC QC Route_Ref Reference Standard Certification Decision->Route_Ref Certification Route_Chiral Stereochemical Purity Decision->Route_Chiral Isomers Method_HPLC Method A: RP-HPLC (IP) (Quantify Impurities <0.1%) Route_QC->Method_HPLC Method_qNMR Method B: qNMR (Absolute Assay % w/w) Route_Ref->Method_qNMR Method_Chiral Method C: Chiral HPLC (Crown Ether Column) Route_Chiral->Method_Chiral Result_QC Report: % Area Purity Method_HPLC->Result_QC Method_qNMR->Method_HPLC Calibrate Standard Result_Ref Report: Absolute Purity Method_qNMR->Result_Ref Result_EE Report: % Enantiomeric Excess Method_Chiral->Result_EE

Caption: Analytical decision tree for 3-aminophenylglycine validation.

Detailed Experimental Protocols

Method A: RP-HPLC with Ion Pairing (The Workhorse)

Rationale: Standard C18 columns fail to retain this polar zwitterion. We use Trifluoroacetic Acid (TFA) as an ion-pairing agent to protonate the amine groups, increasing hydrophobicity and retention.

  • Instrument: HPLC with PDA/UV Detector (Agilent 1200 or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (v/v).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 2% B (Isocratic hold for polar retention)

    • 2–15 min: 2% → 30% B (Linear gradient)

    • 15–20 min: 30% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: 220 nm (Amide/Carboxyl) and 254 nm (Aromatic).

  • Sample Prep: Dissolve 10 mg in 10 mL of 0.1 N HCl (ensures full solubility and protonation).

Validation Criteria (Acceptance Limits):

  • Linearity:

    
     over 80–120% of target concentration.
    
  • Precision: RSD < 1.0% for 6 replicate injections.

  • LOD/LOQ: Signal-to-Noise ratios of 3:1 and 10:1 respectively.

Method B: Quantitative NMR (qNMR) (The Primary Standard)

Rationale: qNMR provides traceability to SI units without requiring a reference standard of the analyte itself. It is ideal for certifying the purity of the "Reference Standard" used in Method A.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O with NaOD (pH > 10).

    • Why Basic? Deprotonation simplifies the spectrum and prevents exchange broadening of ammonium protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or Potassium Hydrogen Phthalate (KHP).

    • Requirement: IS signals must not overlap with the aromatic region (6.5–7.5 ppm) or the alpha-proton (~4.5 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (Must be

      
       of the slowest proton).
      
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7]
Method C: Chiral HPLC (Enantiomeric Purity)

Rationale: The biological activity of phenylglycine derivatives is often stereospecific. Standard C18 cannot separate enantiomers.

  • Column: Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+)).

    • Mechanism:[8] The crown ether forms a host-guest complex with the primary ammonium group of the amino acid.

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.0).

    • Critical: Low pH is required to ensure the amine is protonated (

      
      ) to bind with the crown ether.
      
  • Temperature: Lower temperatures (e.g., 10–15°C) often improve resolution (

    
    ) by stabilizing the complex.
    

Validation Data Presentation

When publishing your validation report, summarize the results in a clear format:

ParameterAcceptance CriteriaExperimental Result (Example)Status
Specificity No interference at RT of analytePurity Angle < Purity ThresholdPASS
Linearity


PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% (at 100% level)PASS
Precision (Repeatability) RSD

1.0%
0.45% (n=6)PASS
Solution Stability Change < 1.0% over 24h0.2% changePASS

Synthesis & Impurity Map

Understanding the origin of impurities is vital for method development. The diagram below maps the synthesis pathway to potential impurities that Method A must detect.

ImpurityMap SM Starting Material: 3-Nitrophenylacetic acid Reaction Strecker Synthesis (NaCN / NH4Cl) SM->Reaction Intermediate Intermediate: 3-Aminophenylacetic acid Product Target: 2-Amino-2-(3-aminophenyl)acetic acid Reaction->Product Impurity1 Impurity A: Unreacted SM Reaction->Impurity1 Residual Impurity2 Impurity B: Hydrolysis byproduct (Mandelic acid deriv.) Reaction->Impurity2 Side Rxn Impurity3 Impurity C: Regioisomer (2-aminophenyl isomer) Reaction->Impurity3 Isomerization

Caption: Impurity origin map for method specificity validation.

References

  • Chirality (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase.[9]

  • Journal of Chemical and Pharmaceutical Research (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.

  • BenchChem (2025). A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid.

  • Almac Group. QNMR – a modern alternative to HPLC.

  • MDPI (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids.

Sources

Comparative

X-ray crystallography of "2-Amino-2-(3-aminophenyl)acetic acid" for structure confirmation

A Comparative Guide to X-ray Crystallography vs. NMR & PXRD Executive Summary 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) represents a critical class of non-proteinogenic amino acids used as...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-ray Crystallography vs. NMR & PXRD

Executive Summary

2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) represents a critical class of non-proteinogenic amino acids used as chiral building blocks in drug development. Its structural confirmation presents unique challenges due to its zwitterionic nature, potential for polymorphism, and the critical need to establish absolute configuration (enantiomeric purity).

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) —the "Gold Standard" for absolute structure determination—against alternative methods like Solution NMR and Powder X-ray Diffraction (PXRD) . While NMR excels at connectivity and PXRD at bulk phase identification, only SCXRD provides the definitive 3D spatial arrangement required for regulatory submission and intellectual property protection of chiral intermediates.

Comparative Analysis: SCXRD vs. Alternatives

The following table summarizes the performance of each technique specifically for 3-aminophenylglycine.

FeatureSCXRD (Single Crystal XRD) Solution NMR (1H/13C) PXRD (Powder XRD)
Primary Output Absolute 3D Structure & ConfigurationAtomic Connectivity & PurityBulk Phase Fingerprint
Absolute Configuration Direct Determination (via Flack Parameter)Indirect (Requires chiral shift reagents)Difficult (Requires Rietveld refinement)
Zwitterion Detection Definitive (Locates H atoms on COO⁻/NH₃⁺)Inferential (pH dependent shifts)Inferential (Unit cell changes)
Sample Requirement High-quality single crystal (0.1–0.3 mm)~5-10 mg dissolved in solvent~10-50 mg powder
Polymorph ID Identifies specific packing of one crystalCannot distinguish polymorphsExcellent for bulk mixture analysis
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Minutes)
Technical Deep Dive: SCXRD Protocol
Phase 1: Crystallization Strategy (The Critical Bottleneck)

3-aminophenylglycine is likely zwitterionic in the solid state (COO⁻ and NH₃⁺). It has low solubility in non-polar solvents and high solubility in acidic/basic water, making standard evaporation difficult.

  • Method A: pH-Shift Precipitation (Isoelectric Focusing)

    • Dissolve the compound in 1M HCl (protonating both amines and the carboxylic acid).

    • Slowly diffuse ammonia vapor into the solution.

    • Mechanism: As pH rises to the isoelectric point (pI), the zwitterion forms and solubility drops, promoting nucleation.

  • Method B: Anti-solvent Diffusion

    • Dissolve in a minimum volume of water.

    • Layer methanol or ethanol carefully on top.

    • Mechanism: Slow mixing reduces solubility gradually, favoring single crystals over amorphous powder.

Phase 2: Data Collection & Source Selection
  • Radiation Source: Use Copper (Cu Kα, λ = 1.54184 Å) rather than Molybdenum (Mo).

    • Reasoning: For light-atom organic molecules (C, H, N, O), the anomalous scattering signal is weak. Cu radiation maximizes this signal, allowing for a more accurate determination of absolute configuration (Flack parameter) if the molecule is chiral.

  • Temperature: Collect at 100 K (Cryogenic).

    • Reasoning: Freezes bond vibrations, improving resolution and allowing precise location of Hydrogen atoms—critical for confirming the zwitterionic N-H...O hydrogen bond network.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect chiral space groups (e.g., P2₁ or P2₁2₁2₁) if the sample is enantiopure. A centrosymmetric group (e.g., P2₁/c) indicates a racemate.

  • Hydrogen Atom Treatment: Do not geometrically fix H-atoms on heteroatoms immediately. Locate them in the Difference Fourier Map to confirm the protonation state of the 3-amino group vs. the alpha-amino group.

Visualization of Workflows
Figure 1: Structure Confirmation Workflow

This diagram outlines the logical flow from synthesis to final structural validation.

StructureConfirmation Sample Synthesized 3-aminophenylglycine PurityCheck Purity Check (HPLC / NMR) Sample->PurityCheck Cryst Crystallization (pH Shift / Anti-solvent) PurityCheck->Cryst If >95% Pure Screen Microscope Screening (Polarized Light) Cryst->Screen Screen->Cryst Polycrystalline/Amorphous (Optimize Conditions) XRD SCXRD Data Collection (Cu Source, 100K) Screen->XRD Single Crystal Found Solve Structure Solution (Direct Methods/Dual Space) XRD->Solve Refine Refinement (H-atom location) Solve->Refine Validation Validation (CheckCIF / Flack Param) Refine->Validation

Caption: Step-by-step workflow for moving from raw synthesis material to a validated crystal structure.

Figure 2: Method Selection Decision Matrix

When should you choose SCXRD over NMR?

MethodSelection Start Goal? Conn Check Connectivity Start->Conn AbsConfig Absolute Configuration? Start->AbsConfig Phase Bulk Phase ID? Start->Phase NMR Solution NMR Conn->NMR Fastest SCXRD SCXRD AbsConfig->SCXRD Definitive PXRD Powder XRD Phase->PXRD Representative

Caption: Decision matrix for selecting the appropriate analytical technique based on research goals.

Data Interpretation & Success Metrics

To validate the structure of 2-Amino-2-(3-aminophenyl)acetic acid, the final crystallographic data must meet these criteria:

  • R-Factor (R1): Should be < 5.0% for publishable quality. High R-factors often indicate twinning (common in pseudo-symmetric amino acid crystals).

  • Flack Parameter: For chiral samples, a value near 0.0 (±0.05) confirms the correct absolute configuration. A value of 1.0 indicates the inverted structure.

  • Zwitterionic Confirmation: Look for C-O bond lengths in the carboxylate group to be nearly equal (~1.25 Å), indicating resonance delocalization of the COO⁻ anion, coupled with three H atoms found near the alpha-nitrogen (NH₃⁺).

References
  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link

  • Görbitz, C. H. (1989). "Crystal and molecular structure of the zwitterionic amino acid L-phenylglycine". Acta Chemica Scandinavica. Link

    • Note: This reference establishes the baseline structural behavior for phenylglycine analogs, serving as the primary comparative model for the 3-amino deriv
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link

Validation

Application Scientist Guide: Comparative Solvation Dynamics of 2-Amino-2-(3-aminophenyl)acetic acid

Executive Summary & Structural Causality 2-Amino-2-(3-aminophenyl)acetic acid (CAS: 90271-39-9) is a highly specialized, non-standard amino acid derivative. Structurally, it features a zwitterionic core ( -amino and -car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

2-Amino-2-(3-aminophenyl)acetic acid (CAS: 90271-39-9) is a highly specialized, non-standard amino acid derivative. Structurally, it features a zwitterionic core (


-amino and 

-carboxylate groups) coupled with an electron-rich meta-substituted aniline ring. For drug development professionals and synthetic chemists, mastering the solvation behavior of this compound is critical for optimizing extraction, crystallization, and peptide coupling workflows.

Understanding its behavior in different solvent systems requires analyzing the competing thermodynamic forces at play. In the solid state, this compound exists as a tightly bound zwitterionic lattice (). The strong electrostatic attractions between the


 and 

groups result in a high lattice energy. To achieve dissolution, the solvent must provide sufficient solvation energy to overcome these ionic bonds while accommodating the hydrophobic phenyl ring.

Comparative Solvent System Performance

The choice of solvent dictates the macroscopic state of the amino acid. Based on thermodynamic models of structurally analogous phenylglycine derivatives (;), the table below summarizes the comparative solubility and application suitability of 2-Amino-2-(3-aminophenyl)acetic acid across four distinct solvent classes at 298.15 K.

Solvent SystemDielectric Constant (

)
Est. Solubility at 298.15 K (g/L)Primary Application / WorkflowMechanistic Interaction
Pure Water (pH 7.0) 80.118.5 - 22.0Biological assays, Salt formationStrong ion-dipole hydration of the zwitterion core.
Water / 2-Propanol (1:1) ~49.04.2 - 6.5Anti-solvent crystallizationLowered dielectric constant forces ionic lattice reformation.
DMF (N,N-Dimethylformamide) 36.712.0 - 15.5Solid-phase peptide synthesis (SPPS)Strong H-bond acceptor; solvates without protonating.
Dichloromethane (DCM) 9.1< 0.1Liquid-liquid extraction (washing)Insufficient polarity to break the zwitterionic lattice.

Note: Quantitative values are extrapolated from the thermodynamic behavior of D-(p-hydroxy)phenylglycine and N-Cbz-L-phenylglycine.

Process & Pathway Visualizations

SolvationDynamics Z 2-Amino-2-(3-aminophenyl)acetic acid (Solid Zwitterion) W Aqueous Systems (High Ion-Dipole) Z->W Hydration PA Polar Aprotic (DMF) (H-Bond Disruption) Z->PA Solvation HA Hydroalcoholic (Tunable Dielectric) Z->HA Co-solvency NP Non-Polar (DCM) (Lattice Dominates) Z->NP Exclusion SAq High Solubility (pH Dependent) W->SAq SPA Moderate Solubility (Synthesis Ready) PA->SPA SM Variable Solubility (Crystallization) HA->SM SI Insoluble (Anti-Solvent) NP->SI

Fig 1. Solvation dynamics of zwitterionic 2-Amino-2-(3-aminophenyl)acetic acid across solvents.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires self-validating workflows. Below are two foundational protocols for evaluating and utilizing this compound.

Protocol A: Isothermal Gravimetric Solubility Determination

This protocol utilizes laser-assisted monitoring to eliminate supersaturation artifacts, ensuring true thermodynamic equilibrium is recorded before data collection ().

  • Preparation: Add an excess of 2-Amino-2-(3-aminophenyl)acetic acid (approx. 500 mg) to 10 mL of the target solvent in a 20 mL jacketed glass vessel.

  • Equilibration: Seal the vessel to prevent evaporation. Circulate thermostated fluid through the jacket to maintain exactly 298.15 K (

    
     0.05 K). Stir at 400 RPM for 24 hours.
    
  • Laser-Assisted Monitoring: Pass a low-power He-Ne laser through the vessel. Equilibrium is validated when the scattering intensity of the suspended particles remains perfectly constant for 3 consecutive hours, confirming no further dissolution is occurring.

  • Sampling & Filtration: Halt stirring and allow undissolved solids to settle for 2 hours. Extract 2.0 mL of the clear supernatant using a syringe equipped with a 0.22

    
    m PTFE syringe filter (pre-warmed to 298.15 K to prevent premature precipitation).
    
  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under vacuum at 333 K until a constant mass is achieved. Calculate the mole fraction solubility.

ExpWorkflow P Solvent & Solute Preparation E Isothermal Equilibration P->E L Laser-Assisted Monitoring E->L G Gravimetric Analysis L->G D Thermodynamic Modeling G->D

Fig 2. Self-validating isothermal gravimetric workflow for precise solubility determination.

Protocol B: Fmoc-Protection in a Biphasic Solvent System

To utilize this amino acid in Solid-Phase Peptide Synthesis (SPPS), the


-amino group must be protected. A biphasic system (Water/1,4-Dioxane) is required to maintain the solubility of both the highly polar zwitterion and the hydrophobic Fmoc-OSu reagent.
  • Dissolution: Dissolve 10 mmol of 2-Amino-2-(3-aminophenyl)acetic acid in 20 mL of 10% aqueous

    
    . The alkaline pH (~10) deprotonates the 
    
    
    
    -amino group (
    
    
    ), activating it as a nucleophile.
  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this organic solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The biphasic emulsion ensures the Fmoc-OSu remains solvated while reacting at the aqueous interface.

  • Isolation: Wash the mixture twice with 20 mL of Ethyl Acetate to extract unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-protected product. Filter, wash with cold water, and dry under high vacuum.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[Link]

  • Clark, J. (2016). An Introduction to Amino Acids. Chemguide.[Link]

  • Gude, M. T., et al. (2008). Solubility of d-(p-Hydroxy)phenylglycine in Water + 2-Propanol from (293 to 343) K. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Li, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data, ACS Publications.[Link]

Comparative

Comparative Efficacy of Catalytic Systems for the Synthesis of 2-Amino-2-(3-aminophenyl)acetic Acid

Topic: Efficacy comparison of catalysts for "2-Amino-2-(3-aminophenyl)acetic acid" synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy comparison of catalysts for "2-Amino-2-(3-aminophenyl)acetic acid" synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-aminophenylglycine) presents a unique challenge in chemoselectivity and stereocontrol. As a non-proteinogenic amino acid featuring a meta-substituted aniline moiety, it serves as a critical chiral scaffold for thrombin inhibitors,


-lactam antibiotics, and conformational peptide restraints.

This guide evaluates three distinct catalytic methodologies for its synthesis:

  • The Industrial Standard: Classical Strecker synthesis followed by heterogeneous catalytic hydrogenation (Nitro-Reduction).

  • The Direct Asymmetric Route: Petasis Borono-Mannich reaction using organocatalysts or chiral amines.

  • The Bio-Engineered Route: Chemoenzymatic synthesis utilizing nitrilases.

Our analysis indicates that while the Industrial Standard remains the most cost-effective for bulk racemic production, the Petasis Route offers superior atom economy for direct asymmetric construction, and the Bio-Engineered Route provides the highest enantiomeric excess (ee >99%) under mild conditions.

Chemical Context & Retrosynthetic Analysis

The target molecule contains two amino groups: an


-amine and a meta-aniline. The primary synthetic challenge is introducing the 

-chiral center without racemization while managing the reactivity of the aniline precursor.
  • Target Structure:

    
    -amino acid with a 3-aminophenyl side chain.
    
  • Key Precursor: 2-Amino-2-(3-nitrophenyl)acetic acid (3-nitrophenylglycine).

  • Critical Step: Chemoselective reduction of the nitro group without hydrogenolysis of the benzylic C-N bond.

Pathway Visualization

The following diagram outlines the three primary synthetic pathways and their respective catalytic checkpoints.

SynthesisPathways Start1 3-Nitrobenzaldehyde Inter1 3-Nitrophenylglycinonitrile Start1->Inter1 Strecker (NaCN, NH3) Start1->Inter1 Strecker Start2 3-Aminophenylboronic Acid Target 3-Aminophenylglycine (Target) Start2->Target Petasis Reaction (Glyoxylic Acid + Amine) Cat: Chiral BINOL/Amine Start3 Benzaldehyde Inter2 3-Nitrophenylglycine Inter1->Inter2 Acid Hydrolysis (HCl) Inter1->Inter2 Nitrilase (Enzymatic Hydrolysis) Inter2->Target Cat. Hydrogenation (Pd/C or Raney Ni) Inter2->Target Hydrogenation

Figure 1: Strategic synthetic pathways for 3-aminophenylglycine. The blue path represents the industrial standard; red represents the direct organocatalytic route; green represents the chemoenzymatic approach.

Comparative Analysis of Catalytic Approaches

Method A: Heterogeneous Metal Catalysis (Nitro-Reduction)

The workhorse of industrial synthesis.

This route relies on synthesizing the nitro-precursor (3-nitrophenylglycine) first, usually via a standard Strecker reaction, followed by catalytic hydrogenation. The efficacy of this method hinges entirely on the catalyst used for the reduction step.

  • Catalyst: 10% Palladium on Carbon (Pd/C) vs. Raney Nickel.[1]

  • Mechanism: Surface-mediated activation of H2 gas to reduce the -NO2 group to -NH2.

  • Performance:

    • Pd/C: Offers rapid kinetics and high turnover numbers (TON). However, in benzylic amines (like phenylglycines), there is a risk of hydrogenolysis (cleaving the C-N bond), converting the product into phenylacetic acid derivatives.

    • Raney Nickel: Cheaper and less prone to benzylic cleavage, but requires higher catalyst loading and pyrophoric handling precautions.

    • Selectivity: To prevent racemization during reduction, neutral pH and mild temperatures (25-40°C) are strictly required.

Method B: Asymmetric Petasis Borono-Mannich

The direct, stereoselective route.

This multi-component reaction (MCR) couples an amine, a carbonyl (glyoxylic acid), and a boronic acid. Using 3-aminophenylboronic acid allows for the direct formation of the target scaffold.

  • Catalyst: Chiral biphenols (BINOL derivatives) or Chiral Amines (e.g., N-benzylphenylglycinol).

  • Mechanism: Formation of an "ate" complex between the boronic acid and the chiral amine/catalyst, followed by intramolecular transfer of the aryl group to the iminium ion.[2]

  • Performance:

    • Enantioselectivity: Chiral amine auxiliaries can achieve diastereomeric ratios (dr) >99:1.[3][4][5]

    • Atom Economy: High. It avoids the toxic cyanide used in Strecker synthesis.

    • Limitation: 3-aminophenylboronic acid is more expensive than 3-nitrobenzaldehyde.

Method C: Chemoenzymatic Nitrilase Systems

The green, high-fidelity route.

This method uses a chemical Strecker reaction to form the racemic aminonitrile, followed by a kinetic resolution using a specific nitrilase enzyme that hydrolyzes only one enantiomer (usually (R) or (S)) to the amino acid.

  • Catalyst: Recombinant Nitrilase (e.g., from Pseudomonas fluorescens or E. coli whole-cell systems).

  • Performance:

    • Enantiomeric Excess (ee): Consistently >98-99%.

    • Conditions: Runs in aqueous buffer at ambient temperature.

    • Throughput: Lower volumetric productivity compared to chemical methods due to enzyme inhibition at high substrate concentrations.

Data Summary: Efficacy Comparison

ParameterMethod A: Pd/C HydrogenationMethod B: Petasis (Chiral Amine)Method C: Nitrilase Biocatalysis
Key Catalyst 10% Pd/C (Heterogeneous)(S)-Phenylglycinol (Auxiliary)Nitrilase (Enzyme)
Precursor 3-Nitrophenylglycine3-Aminophenylboronic acid3-Nitrophenylglycinonitrile
Yield (Step) 90-95% (Reduction step)65-80% (Coupling step)40-48% (Resolution limit*)
Enantioselectivity N/A (Retains precursor chirality)>99:1 dr>99% ee
Reaction Time 2 - 6 Hours12 - 24 Hours12 - 48 Hours
Scalability High (kg to ton scale)Moderate (g to kg scale)Moderate (requires fermentation)
Safety Profile Moderate (H2 gas, pyrophoric cat.)High (No cyanide, mild)High (Aqueous, ambient)

*Note: Dynamic Kinetic Resolution (DKR) systems can theoretically increase biocatalytic yield to 100%, but standard resolution is limited to 50%.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrophenylglycine (Method A)

Recommended for scale-up and general laboratory synthesis.

Reagents:

  • Substrate: 2-Amino-2-(3-nitrophenyl)acetic acid (10.0 mmol)

  • Catalyst: 10% Pd/C (5 mol% loading, approx.[1] 0.5 g)

  • Solvent: Methanol:Water (1:1 v/v, 50 mL)

  • Hydrogen Source: H2 balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation)

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the nitro-substrate in the Methanol:Water mixture. Ensure complete dissolution; mild sonication may be used.

  • Inerting: Purge the flask with Nitrogen (N2) gas for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can ignite methanol vapors if dry; add as a water slurry or under N2 flow.

  • Hydrogenation:

    • Option A (Gas): Evacuate the flask and backfill with H2 gas (balloon). Stir vigorously at room temperature (25°C).

    • Option B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux at 60°C.

  • Monitoring: Monitor reaction via TLC or HPLC (disappearance of nitro peak, appearance of amine peak). Reaction typically completes in 3-4 hours.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamino acid. Recrystallize from Ethanol/Water to obtain pure 2-Amino-2-(3-aminophenyl)acetic acid.

Protocol 2: Asymmetric Petasis Synthesis (Method B)

Recommended for high optical purity requirements.

Reagents:

  • Amine: (S)-Phenylglycinol (1.0 equiv)

  • Aldehyde: Glyoxylic acid monohydrate (1.0 equiv)

  • Boronic Acid: 3-Aminophenylboronic acid (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)

Procedure:

  • Mixing: In a reaction vial, combine (S)-phenylglycinol and glyoxylic acid in DCM (0.2 M). Stir for 30 minutes to form the intermediate iminium species.

  • Addition: Add 3-aminophenylboronic acid in one portion.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction proceeds via a precipitate formation or color change.

  • Work-up: Evaporate the solvent. The residue contains the diastereomerically pure product.

  • Cleavage (Optional): To remove the chiral auxiliary (phenylglycinol), perform a hydrogenolysis (Pd(OH)2/C, H2) or oxidative cleavage (Pb(OAc)4) depending on the protecting group strategy, yielding the free amino acid.

Mechanistic Insight

The following diagram illustrates the critical stereodetermining step in the Petasis reaction compared to the metal-surface mechanism of nitro-reduction.

Mechanisms cluster_Petasis Petasis Mechanism (Stereocontrol) cluster_Red Pd/C Nitro-Reduction Mechanism P_Step1 Imine Formation (Chiral Amine + Glyoxylate) P_Step2 Boronate Complexation (Boronic Acid adds to OH) P_Step1->P_Step2 P_Step3 Intramolecular Transfer (Aryl group migrates to C=N) P_Step2->P_Step3 Face Selective P_Result Chiral Product (>99:1 dr) P_Step3->P_Result R_Step1 H2 Adsorption on Pd Surface R_Step2 Nitro-Group Coordination R_Step1->R_Step2 R_Step3 Stepwise Reduction (-NO2 -> -NO -> -NHOH -> -NH2) R_Step2->R_Step3 R_Result 3-Amino Product (Retains Chirality) R_Step3->R_Result

Figure 2: Mechanistic comparison. The Petasis route (top) establishes chirality during C-C bond formation. The Reduction route (bottom) preserves existing chirality while altering functionality.

References

  • Petasis Reaction & Chiral Amines

    • Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. (2008).[6] Pure and Applied Chemistry.

    • Source:

  • Strecker Synthesis & Chiral Auxiliaries

    • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide. (2001).[3][7] Organic Letters.

    • Source:

  • Catalytic Hydrogenation Protocols

    • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018).[8][9] MDPI.

    • Source:

  • Biocatalytic Approaches

    • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022).[8] Frontiers in Catalysis.

    • Source:

  • General Phenylglycine Synthesis

    • A general asymmetric synthesis of phenylglycinols. (2011).[5][10] Tetrahedron: Asymmetry.[5][10][11][12][13]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-Amino-2-(3-aminophenyl)acetic Acid

Executive Summary & Chemical Profile Effective waste management of 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-Aminophenylglycine) requires a strict adherence to protocols governing organic amines and amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective waste management of 2-Amino-2-(3-aminophenyl)acetic acid (also known as 3-Aminophenylglycine) requires a strict adherence to protocols governing organic amines and amino acid derivatives. While often classified as "Harmful" or "Irritant" rather than acutely toxic (P-listed), this compound poses specific risks due to its zwitterionic nature and potential reactivity with strong oxidizers.

Improper disposal leads to environmental contamination and potential regulatory fines under RCRA (Resource Conservation and Recovery Act). This guide defines the operational standard for segregating, packaging, and handing off this chemical for final destruction.[1]

Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Name 2-Amino-2-(3-aminophenyl)acetic acid
CAS Number 14338-36-4
Synonyms 3-Aminophenylglycine; (3-Aminophenyl)amino acetic acid
Physical State Solid (Powder), typically beige or white
GHS Classification Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Non-Listed (Not P or U listed).[2][3] Must be evaluated for characteristics (D-codes) if mixed with other solvents.

Waste Characterization & Segregation Logic

Before disposal, the waste stream must be characterized to ensure compatibility. This compound contains both a basic amine group and an acidic carboxylic acid group.

Critical Incompatibilities
  • Strong Oxidizers: Avoid contact with perchlorates, nitrates, and peroxides. Amines can form unstable N-nitroso compounds or cause exothermic reactions.

  • Aldehydes/Ketones: May form Schiff bases (less hazardous, but alters chemical composition).

  • Hypochlorites (Bleach): DO NOT MIX. Can form chloroamines, which are toxic and unstable.

Segregation Protocol
  • Stream A (Solid Waste): Pure powder, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste): Aqueous or organic solutions containing the compound.

    • Note: If dissolved in a flammable solvent (e.g., Methanol), the waste becomes D001 (Ignitable) .

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Primary Stream)

Most laboratory waste for this compound will be solid.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original manufacturer container if empty.

  • Packaging:

    • If the material is in a vial, place the tightly capped vial directly into the waste jar.

    • If loose powder, double-bag in chemically resistant polyethylene bags before placing in the drum.

  • Labeling:

    • Apply a hazardous waste label.

    • Chemical Name: Write out the full name (No abbreviations/formulas).

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

B. Liquid Waste Disposal
  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully only if your facility protocol permits elementary neutralization. Otherwise, label as Corrosive.

  • Solvent Compatibility:

    • Aqueous: Collect in "Aqueous Waste" carboys.

    • Organic: Collect in "Organic Solvent" carboys (Halogenated vs. Non-Halogenated).

  • Labeling: List all constituents (e.g., "Methanol 95%, 2-Amino-2-(3-aminophenyl)acetic acid 5%").

C. Empty Container Management
  • "RCRA Empty" Rule: A container is considered empty if less than 3% of the weight remains (for containers <119 gallons).

  • Triple Rinse: Triple rinse the container with a solvent capable of dissolving the residue (e.g., water or ethanol).

  • Disposal: Collect the rinsate as Liquid Waste . Deface the label on the bottle and dispose of the bottle as regular trash or glass recycling (depending on local policy).

Visualized Workflows

Waste Determination Decision Tree

This logic flow ensures the material is routed to the correct waste stream based on its physical state and mixture components.

WasteDisposal Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, wipes, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Contam Is it mixed with Oxidizers? Solid->Contam Segregate CRITICAL: Segregate immediately. Do not mix streams. Contam->Segregate Yes BinSolid Place in HDPE Waste Drum Label: 'Hazardous Waste - Solid' Contam->BinSolid No SolventCheck Solvent Base? Liquid->SolventCheck OrgSolv Organic Solvent (Methanol, DCM, etc.) SolventCheck->OrgSolv Organic AqSolv Aqueous Solution SolventCheck->AqSolv Water Ignitable Classify as D001 (Ignitable) Label: 'Flammable/Toxic' OrgSolv->Ignitable AqueousBin Check pH. Label: 'Aqueous Waste - Toxic' AqSolv->AqueousBin

Figure 1: Decision logic for segregating 2-Amino-2-(3-aminophenyl)acetic acid waste streams.

Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is it >50g or outside hood?) Spill->Assess Evacuate Evacuate Lab Call EHS/Emergency Assess->Evacuate Major Spill PPE 2. Don PPE (Nitrile gloves, Lab coat, Goggles) Assess->PPE Minor Spill Contain 3. Containment Cover with dry absorbent pads PPE->Contain Clean 4. Cleanup Scoop carefully (avoid dust). Double bag waste. Contain->Clean Decon 5. Decontamination Wipe surface with soap/water. Clean->Decon

Figure 2: Operational workflow for minor laboratory spills.

Technical Reference Data

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Eye/Face Chemical Safety GogglesPrevents irritation from dust or splashes (H319).
Hand Nitrile Gloves (Min 0.11mm)Standard protection against incidental contact.
Respiratory N95 Mask or Fume HoodRequired if dust formation is visible (H335).
Body Lab Coat (Buttoned)Prevents skin absorption and clothing contamination.
Final Disposition
  • Recommended Method: Incineration with energy recovery.

  • Alternative: Fuel blending (if in high BTU solvent).

  • Prohibited: Do not dispose of down the drain. Do not dispose of in regular trash.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(3-Aminophenyl)acetic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: (2R)-Amino(3-aminophenyl)acetic acid.[2] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(3-aminophenyl)acetic acid

Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with unnatural amino acids, particularly those bearing aromatic amine moietie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with unnatural amino acids, particularly those bearing aromatic amine moieties. 2-Amino-2-(3-aminophenyl)acetic acid (CAS: 90271-39-9) is a prime example. While its alpha-amino acid backbone makes it a highly valuable building block for peptide synthesis and pharmaceutical development, its meta-substituted aniline group introduces a complex toxicological profile. Because it is a zwitterionic solid, it presents a significant dust inhalation hazard, while the aromatic amine group introduces the risk of severe systemic toxicity upon absorption. This guide provides a comprehensive, causality-driven framework for the safe handling, solubilization, and disposal of this compound.

Hazard Assessment & Mechanistic Toxicology

Under the Globally Harmonized System (GHS), 2-Amino-2-(3-aminophenyl)acetic acid is classified under the hazard class, indicating it is an acute irritant to the skin, eyes, and respiratory tract[1].

Beyond surface irritation, the primary systemic hazard stems from the meta-aniline group. Aromatic amines are readily absorbed through dermal contact and inhalation of fine powders. Once in the systemic circulation, they undergo hepatic metabolism via CYP450 enzymes. This process generates reactive N-hydroxylated intermediates (such as phenylhydroxylamine)[2]. These intermediates act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobin[2]. Because methemoglobin cannot bind or transport oxygen, acute exposure can lead to cellular hypoxia, cyanosis, and in severe cases, [2].

Toxicology Exposure Dermal/Inhalation Exposure Absorption Systemic Absorption Exposure->Absorption Fine Powder/Aerosol CYP450 Hepatic CYP450 Metabolism Absorption->CYP450 Bloodstream NHydroxylation N-Hydroxylation (Phenylhydroxylamine) CYP450->NHydroxylation Oxidation Toxicity Methemoglobinemia & Hypoxia NHydroxylation->Toxicity Hb(Fe2+) to Hb(Fe3+)

Figure 1: Mechanistic pathway of aromatic amine-induced methemoglobinemia following exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dust aerosolization and dermal absorption, a strict PPE regimen is required. The following matrix details the necessary equipment and the scientific causality behind each choice to ensure a self-validating safety barrier.

PPE CategorySpecificationScientific Rationale & Causality
Eye Protection ANSI Z87.1 compliant, tight-fitting safety goggles.Standard safety glasses leave peripheral gaps. Goggles prevent fine, electrostatically charged zwitterionic dust from contacting ocular mucosa.
Hand Protection Nitrile gloves (≥ 4 mil thickness). Double gloving recommended for bulk transfers.Nitrile provides an excellent chemical barrier against solid aromatic amines and the polar aprotic solvents (e.g., DMSO) typically used for solubilization.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with elastic cuffs, fully buttoned.Elastic cuffs prevent powder from migrating up the forearm, a common site for undetected dermal absorption of aniline derivatives.
Respiratory Protection Handled exclusively inside a certified Class II Type A2 Biological Safety Cabinet or chemical fume hood.Local exhaust ventilation is the primary defense against inhalation of methemoglobin-inducing dusts. If ventilation fails, an N95/P100 respirator is required.
Operational Protocols: Anti-Static Weighing & Solubilization

Handling zwitterionic powders requires specific techniques to prevent electrostatic repulsion, which can cause the powder to aerosolize (increasing inhalation risk) or scatter (causing mass loss and assay inaccuracy).

Step-by-Step Methodology:

  • Pre-Operational Checks: Verify the inward airflow of the fume hood or biosafety cabinet. Ensure all required solvents (e.g., DMSO, dilute aqueous buffers) and sealed transfer vials are pre-positioned inside the hood to minimize hand movement in and out of the airflow.

  • Anti-Static Weighing:

    • Action: Pass an anti-static zero-stat gun over the weigh boat and the analytical balance draft shield before dispensing the powder. Alternatively, use conductive, grounded weigh enclosures.

    • Causality: Neutralizing the static charge prevents the fine crystalline powder from repelling itself and aerosolizing into the breathing zone.

  • In-Situ Solubilization:

    • Action: Do not transfer the dry powder across the lab. Instead, add the primary solvent (e.g., DMSO or 0.1 M HCl) directly to the weigh boat or volumetric flask inside the fume hood.

    • Causality: Wetting the powder immediately eliminates the dust hazard. 2-Amino-2-(3-aminophenyl)acetic acid is highly soluble in polar aprotic solvents and dilute acids due to its ionizable amine groups.

  • Verification and Transfer: Visually confirm complete dissolution (no floating particulates). Cap the vial tightly, wipe the exterior with a solvent-dampened tissue, and transfer to the LC-MS or assay station.

Workflow Prep 1. PPE & Fume Hood Preparation Weigh 2. Anti-static Weighing Prep->Weigh Verify airflow Solubilize 3. Solvent Addition (Buffer/DMSO) Weigh->Solubilize Minimize static Transfer 4. Sealed Transfer to LC-MS/Assay Solubilize->Transfer Complete dissolution Decon 5. Workspace Decontamination Transfer->Decon Secure vials

Figure 2: Step-by-step operational workflow for safe handling and solubilization of the powder.

Spill Response & Waste Disposal Plan

A self-validating safety system requires a pre-established response for containment failures.

  • Solid Spill Containment: If the powder is spilled, do not dry sweep , as this will immediately aerosolize the toxic dust. Instead, don double nitrile gloves. Lightly dampen a highly absorbent paper towel with a compatible solvent (e.g., 10% ethanol/water) and gently lay it over the spill. Wipe inward to consolidate the powder.

  • Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate the residual aniline, rendering it water-soluble, followed by a final wipe with deionized water.

  • Waste Disposal: Place all contaminated wipes, weigh boats, and empty chemical containers into a sealable, heavy-duty plastic bag. Label clearly as "Hazardous Waste - Toxic Solid (Aromatic Amine)" and dispose of according to institutional and EPA/RCRA guidelines. Never flush aniline derivatives down the sink, as they are toxic to aquatic life and resist standard wastewater treatment.

References
  • Title: Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: GHS Classification (Rev.11, 2025) Summary Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Using the GHS - Chemicals Source: Safe Work Australia URL: [Link]

Sources

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